2-(1H-pyrazol-1-yl)acetaldehyde
描述
BenchChem offers high-quality 2-(1H-pyrazol-1-yl)acetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-pyrazol-1-yl)acetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-pyrazol-1-ylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c8-5-4-7-3-1-2-6-7/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMJPJSVODULDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609140 | |
| Record name | (1H-Pyrazol-1-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99310-58-4 | |
| Record name | (1H-Pyrazol-1-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Characterization of 2-(1H-pyrazol-1-yl)acetaldehyde
Abstract
This technical guide provides a comprehensive framework for the characterization of 2-(1H-pyrazol-1-yl)acetaldehyde, a heterocyclic aldehyde of significant interest to the pharmaceutical and agrochemical industries. Pyrazole scaffolds are privileged structures in medicinal chemistry, and the incorporation of a reactive aldehyde moiety offers a versatile handle for further synthetic elaboration.[1][2] This document, intended for researchers, scientists, and drug development professionals, details a representative synthetic pathway, a full suite of analytical characterization techniques, and critical insights into the compound's reactivity and stability. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring a robust and reproducible characterization cascade.
Introduction: The Significance of Pyrazole-Containing Aldehydes
The pyrazole nucleus is a cornerstone of numerous approved drugs, valued for its metabolic stability and diverse biological activities, which include anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The aldehyde functional group, while less common in final drug products, is an exceptionally versatile synthetic intermediate. Its reactivity allows for the construction of a wide array of more complex molecular architectures through reactions such as reductive amination, Wittig reactions, and aldol condensations.
2-(1H-pyrazol-1-yl)acetaldehyde combines these two key features: the proven bioactivity of the pyrazole core and the synthetic utility of the aliphatic aldehyde. A thorough and precise characterization of this molecule is therefore paramount for its effective use in drug discovery and development pipelines. This guide establishes a self-validating system of protocols to confirm the identity, purity, and stability of this key building block.
Proposed Synthesis Pathway
While multiple routes to N-alkylated pyrazoles exist, a common and reliable strategy involves the alkylation of the pyrazole anion with a protected acetaldehyde equivalent, followed by deprotection.[3] This approach circumvents the challenges associated with the high reactivity and potential for self-condensation of the free aldehyde.[4] The use of 2-bromoacetaldehyde diethyl acetal as the alkylating agent is a field-proven choice, offering high yields and straightforward purification.
Diagram of Synthetic Workflow
Caption: Proposed Synthesis of 2-(1H-pyrazol-1-yl)acetaldehyde.
Experimental Protocol: Synthesis
Rationale: This two-step protocol is designed for efficiency and control. The use of sodium hydride (NaH) ensures complete deprotonation of pyrazole, creating a potent nucleophile for the SN2 reaction.[3] The acetal protecting group is stable to these basic conditions. Subsequent acid-catalyzed hydrolysis is a standard and high-yielding method for deprotecting acetals to reveal the aldehyde.[5][6]
Materials:
-
Pyrazole
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-Bromoacetaldehyde diethyl acetal
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (e.g., 2M HCl)
-
Diethyl Ether
Step 1: Synthesis of 2-(1H-Pyrazol-1-yl)acetaldehyde diethyl acetal
-
Under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (1.1 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of pyrazole (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Add 2-bromoacetaldehyde diethyl acetal (1.05 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring completion by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected intermediate as a colorless oil.
Step 2: Hydrolysis to 2-(1H-Pyrazol-1-yl)acetaldehyde
-
Dissolve the purified acetal intermediate from Step 1 in a suitable solvent mixture (e.g., acetone/water).
-
Add aqueous hydrochloric acid (e.g., 2M HCl) and stir the mixture at room temperature.[7]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).
-
Neutralize the reaction mixture carefully with saturated aqueous NaHCO₃.
-
Extract the product with diethyl ether or dichloromethane (3x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and carefully concentrate under reduced pressure at low temperature (<30°C) to avoid polymerization or degradation of the aldehyde. The final product should be used immediately or stored under appropriate conditions.
Physicochemical and Spectroscopic Characterization
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of 2-(1H-pyrazol-1-yl)acetaldehyde. The following sections outline the expected results and the protocols for obtaining them.
Physicochemical Properties
| Property | Predicted Value | Method |
| Molecular Formula | C₅H₆N₂O | - |
| Molecular Weight | 110.11 g/mol | - |
| Appearance | Colorless to pale yellow oil | Visual Inspection |
| Boiling Point | Estimated >180 °C (decomposition likely) | N/A |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, EtOAc, Acetone | Experimental |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. The predicted chemical shifts are based on established values for N-substituted pyrazoles and aliphatic aldehydes.[8][9][10][11]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.80 | t, J ≈ 1.5 Hz | 1H | H -C=O | Aldehydic protons are highly deshielded and appear far downfield. Coupling to the adjacent CH₂ group results in a triplet.[12] |
| ~7.60 | d, J ≈ 1.8 Hz | 1H | H-3 (Pyrazole) | Pyrazole protons H-3 and H-5 are typically doublets. H-3 is often slightly downfield of H-5 in N1-substituted pyrazoles.[9] |
| ~7.55 | d, J ≈ 2.5 Hz | 1H | H-5 (Pyrazole) | Pyrazole proton H-5.[9] |
| ~6.35 | t, J ≈ 2.2 Hz | 1H | H-4 (Pyrazole) | Pyrazole proton H-4 appears as a triplet due to coupling with both H-3 and H-5.[9] |
| ~5.05 | d, J ≈ 1.5 Hz | 2H | N-CH₂ -CHO | The methylene protons are adjacent to the electron-withdrawing pyrazole ring and aldehyde, shifting them downfield. Coupling to the aldehyde proton results in a doublet. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~198.0 | C =O | Aldehyde carbonyl carbons are significantly deshielded and appear in the 190-205 ppm range.[13] |
| ~141.0 | C-3 (Pyrazole) | Pyrazole ring carbons typically resonate between 105-142 ppm.[14][15][16] |
| ~130.0 | C-5 (Pyrazole) | C-5 is generally upfield from C-3 in N1-substituted pyrazoles.[14][16] |
| ~107.0 | C-4 (Pyrazole) | C-4 is typically the most shielded carbon in the pyrazole ring.[14][16] |
| ~58.0 | N-C H₂-CHO | The methylene carbon is shifted downfield due to its attachment to the electronegative nitrogen atom.[13] |
Protocol: NMR Data Acquisition
-
Prepare a sample by dissolving ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.
-
Process the data using appropriate software, referencing the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying key functional groups.
Predicted Characteristic IR Absorptions (Neat, ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3120 | Medium | C-H Stretch (Aromatic, Pyrazole) | C-H stretches on sp² carbons typically appear above 3000 cm⁻¹.[17][18] |
| ~2950 | Medium | C-H Stretch (Aliphatic, CH₂) | C-H stretches on sp³ carbons appear below 3000 cm⁻¹.[17] |
| ~2830, ~2720 | Medium, Sharp | C-H Stretch (Aldehyde) | The presence of a doublet, particularly the sharp peak around 2720 cm⁻¹, is highly diagnostic for an aldehyde C-H stretch, often appearing as a shoulder.[19][20][21] |
| ~1725 | Strong, Sharp | C=O Stretch (Aldehyde) | The strong carbonyl absorption for a saturated aliphatic aldehyde is a key diagnostic feature.[19][20] |
| ~1550, ~1480 | Medium-Strong | C=C, C=N Stretches (Pyrazole Ring) | These absorptions are characteristic of the pyrazole ring system.[22][23] |
Protocol: FTIR Data Acquisition
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.
-
Acquire a background spectrum.
-
Place a small drop of the neat liquid sample onto the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-600 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Predicted Mass Spectrum (Electron Impact, EI)
| m/z | Predicted Identity | Rationale |
| 110 | [M]⁺˙ | Molecular ion peak corresponding to the exact mass of C₅H₆N₂O. |
| 81 | [M - CHO]⁺ | Loss of the formyl radical (•CHO) is a common fragmentation pathway for aldehydes. |
| 68 | [C₄H₄N₂]⁺˙ | Pyrazole ring fragment. |
| 67 | [C₄H₃N₂]⁺ | Loss of a hydrogen atom from the pyrazole ring. |
| 54 | [C₃H₄N]⁺ | Fragmentation of the pyrazole ring, potentially through the loss of HCN.[1][24] |
| 41 | [C₂H₃N]⁺˙ | Further fragmentation of the pyrazole ring.[1] |
Protocol: MS Data Acquisition
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically via a Gas Chromatography (GC-MS) or direct infusion ESI-MS inlet. For EI, GC-MS is standard.
-
Acquire the mass spectrum, typically scanning a mass range from m/z 40 to 300.
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds. Due to the aldehyde's relatively weak UV chromophore, derivatization is often employed for quantitative analysis, though direct detection is suitable for purity assessment.[25][26][27]
Proposed HPLC Method for Purity Analysis
Rationale: A reversed-phase C18 column provides excellent separation for moderately polar compounds like 2-(1H-pyrazol-1-yl)acetaldehyde. A gradient elution ensures that any impurities with different polarities are well-resolved from the main product peak.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Protocol: HPLC Purity Assessment
-
Prepare a sample solution of the compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B).
-
Inject the sample solution and run the gradient method.
-
Integrate the resulting chromatogram and calculate the purity by the area percent method. The purity should be ≥95% for use in most research applications.
Reactivity and Stability Profile
Understanding the stability of 2-(1H-pyrazol-1-yl)acetaldehyde is critical for its proper handling, storage, and use in subsequent reactions.
Key Reactivity Insights
-
Aldehyde Group: The aldehyde is the most reactive site. It is susceptible to oxidation to the corresponding carboxylic acid, 2-(1H-pyrazol-1-yl)acetic acid, especially upon exposure to air.[28] It can also undergo self-condensation (aldol reaction) or polymerization, particularly in the presence of acid or base catalysts or at elevated temperatures.
-
Pyrazole Ring: The pyrazole ring is generally aromatic and stable under most conditions. However, the N-H of an un-substituted pyrazole can act as a nucleophile or an acid. In this N1-substituted molecule, the ring is significantly more stable to a wider range of reagents.
Recommended Storage and Handling
Rationale: The primary degradation pathways for aliphatic aldehydes are oxidation and polymerization.[28][29][30] The following storage conditions are designed to mitigate these risks.
-
Temperature: Store at low temperatures, ideally at -20°C (frozen) for long-term storage or 2-8°C for short-term use.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation. Bottles should be flushed with inert gas after each use.[29]
-
Light: Protect from light by using amber glass vials or by wrapping containers in aluminum foil to prevent potential photodegradation.
-
Purity: Aldehyde stability is often inversely proportional to purity. Trace acidic or basic impurities can catalyze degradation. Ensure the material is of high purity before long-term storage.
Diagram of Characterization and Stability Workflow
Caption: Integrated Characterization & Stability Workflow.
Conclusion
The comprehensive characterization of 2-(1H-pyrazol-1-yl)acetaldehyde requires a synergistic application of synthetic organic chemistry, spectroscopy, and chromatography. This guide provides a robust, field-tested framework for confirming the molecule's identity and purity, as well as for ensuring its stability through proper handling and storage. By adhering to these protocols, researchers and drug development professionals can confidently utilize this versatile building block in their synthetic campaigns, accelerating the discovery of novel therapeutics and other valuable chemical entities.
References
-
BenchChem. (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. BenchChem Technical Support Center. Link
-
Gomha, S. M., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Link
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Department of Chemistry. Link
- Asif, N., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry.
-
van der Plas, H. C., et al. (1969). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. Link
-
Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Link
-
BenchChem. (2025). Application Note: HPLC Analysis of Aldehydes via Formaldoxime Derivatization. BenchChem Technical Support Center. Link
-
ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Link
- Rao, L. J. M., & Kumar, S. K. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Indian Journal of Heterocyclic Chemistry.
-
Williams College. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Link
-
Ferdinandusse, S., et al. (2003). RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. Journal of Lipid Research. Link
-
Schmermund, L., et al. (2019). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Link
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Link
-
Oregon State University. (2020). CH 336: Aldehyde Spectroscopy. Department of Chemistry. Link
-
Krivdin, L. B., & El-Sayed, I. E. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Link
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Link
-
Gomha, S. M., et al. (2015). Novel Pyranopyrazoles: Synthesis and Theoretical Studies. Molecules. Link
-
BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem Technical Support Center. Link
-
NIOSH. (2003). Aliphatic Aldehydes. NIOSH Manual of Analytical Methods. Link
- Shawali, A. S., et al. (n.d.). PHASE TRANSFER CATALYZED C- vs O- ALKYLATION ABSENCE OR PRESENCE OF CARBON DISULPHIDE. Journal of Chemical Research.
-
Rue, K., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Link
-
ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2 A-E. Link
-
Liu, J., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. Link
-
BenchChem. (2025). Aliphatic Aldehydes: Uses & Properties Explained. BenchChem. Link
-
ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Link
-
de Oliveira, A. L., et al. (2011). Complete assignment of NMR data of 22 phenyl-1H-pyrazoles' derivatives. Magnetic Resonance in Chemistry. Link
-
Zecchina, A., et al. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. Link
-
Senga, K., et al. (1988). N-alkylation of substituted pyrazoles and pyrazolo[3,4-d]pyrimidines with dimethylformamide diethyl acetal or triethyl orthoformate. Synthesis. Link
-
Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Link
-
BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of p-Tolualdehyde. BenchChem Technical Support Center. Link
- Meshram, H. M., & Reddy, G. S. (n.d.). Formation of Acetaldehyde Enolate from Vinyl Acetate and its Reaction with Aromatic and Heterocyclic Aldehydes: An Efficient Synthesis of Enals and Polyenals. Tetrahedron Letters.
- Lin, T. F., & Ho, C. C. (2001). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Food Science and Agricultural Chemistry.
-
ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Link
-
ResearchGate. (n.d.). 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16. Link
- Paleologos, E. K., et al. (2002). Determination of Aldehydes in Fish by High-Performance Liquid Chromatography.
-
Chen, B., et al. (2022). Highly Selective N‑Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Link
- Pate, B., et al. (1992). Analysis and Stability of Aldehydes and Terpenes in Electropolished Canisters.
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Link
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Link
-
Filo. (2025). Write reaction showing conversion of Acetaldehyde into acet.... Link
-
Chemistry Learner. (2026). Unlocking the Secrets of Acetal Hydrolysis: What Happens When They Break Down?. Link
-
Elguero, J., et al. (1993). 13C NMR of pyrazoles. Tetrahedron. Link
-
SciSpace. (n.d.). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Link
-
Kresge, A. J., & Young, D. P. (1999). Hydrolysis of acetaldehyde diethyl acetal and ethyl vinyl ether: secondary kinetic isotope effects in water and aqueous dioxane and the stability of the ethoxyethyl cation. Canadian Journal of Chemistry. Link
-
Yue, D., & Larock, R. C. (2004). Efficient Syntheses of Heterocycles and Carbocycles by Electrophilic Cyclization of Acetylenic Aldehydes and Ketones. Organic Letters. Link
-
Aponte, J. C., et al. (2020). Analyses of Aliphatic Aldehydes and Ketones in Carbonaceous Chondrites. ACS Earth and Space Chemistry. Link
-
Adkins, H., & Nissen, B. H. (1923). Acetal. Organic Syntheses. Link
Sources
- 1. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Unlocking the Secrets of Acetal Hydrolysis: What Happens When They Break Down? - Oreate AI Blog [oreateai.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Complete assignment of NMR data of 22 phenyl-1H-pyrazoles' derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. mdpi.com [mdpi.com]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. uanlch.vscht.cz [uanlch.vscht.cz]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. epa.gov [epa.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Aliphatic Aldehydes (2018) - Wikisource, the free online library [en.wikisource.org]
- 30. Aliphatic Aldehydes: Uses & Properties Explained [accio.com]
The Definitive Guide to 2-(1H-pyrazol-1-yl)acetaldehyde: Synthesis, Properties, and Applications in Targeted Therapeutics
Introduction and Strategic Importance
In modern structure-based drug design, the incorporation of nitrogen-rich heterocycles is a proven strategy to improve a molecule's physicochemical properties, target binding affinity, and metabolic stability. 2-(1H-pyrazol-1-yl)acetaldehyde (CAS: 99310-58-4) has emerged as an indispensable bifunctional building block[1][2]. It features a robust pyrazole ring linked to a highly reactive acetaldehyde moiety, making it the premier reagent for appending a 2-(1H-pyrazol-1-yl)ethyl pharmacophore to complex amine scaffolds via reductive amination[3].
This technical whitepaper provides an authoritative, deep-dive analysis of the chemical properties, synthetic methodologies, and downstream applications of 2-(1H-pyrazol-1-yl)acetaldehyde, supported by field-proven protocols and mechanistic rationales.
Physicochemical Properties & Structural Dynamics
Understanding the intrinsic properties of 2-(1H-pyrazol-1-yl)acetaldehyde is critical for its handling and application. The molecule is characterized by the electron-rich nature of the pyrazole ring contrasting with the electrophilic aldehyde.
Table 1: Core Chemical and Physical Properties
| Property | Value / Description | Analytical Significance |
| CAS Registry Number | 99310-58-4 | Primary identifier for regulatory and procurement tracking. |
| Molecular Formula | C5H6N2O[4] | Dictates stoichiometric calculations. |
| Molecular Weight | 110.11 g/mol [5] | Low MW ensures high atom economy in late-stage functionalization. |
| Physical State | Yellow to brown oil (crude)[6] | Often generated in situ or stored as a crude oil due to instability. |
| Stability | Prone to oxidation/polymerization | The free aldehyde readily undergoes self-aldol condensation; must be stored at -20°C under inert gas (Ar/N2). |
Expert Insight: Because low-molecular-weight aliphatic aldehydes are notoriously unstable, commercial suppliers frequently provide this compound in its masked acetal form, such as (1H-pyrazol-1-yl)acetaldehyde diethyl acetal or dimethyl acetal[7][8]. It is highly recommended to generate the free aldehyde in situ immediately prior to use.
De Novo Synthesis: Mechanistic Causality and Protocols
Direct alkylation of pyrazole with 2-bromoacetaldehyde is synthetically unviable. The highly electrophilic and enolizable nature of the free aldehyde leads to rapid self-aldol condensation and polymerization under the basic conditions required for pyrazole deprotonation. To bypass this, we utilize a protection-deprotection strategy utilizing an acetal-protected electrophile[6].
Experimental Workflow: Two-Step Synthesis
Caption: Two-step synthesis of 2-(1H-pyrazol-1-yl)acetaldehyde utilizing an acetal protection strategy.
Step-by-Step Validated Protocol
Step 1: Alkylation (Synthesis of 1-(2,2-dimethoxyethyl)-1H-pyrazole)
-
Charge: To a solution of 1H-pyrazole (1.0 eq) in anhydrous Acetonitrile (MeCN) (0.5 M concentration), add Cesium Carbonate (Cs2CO3, 1.5 eq)[6].
-
Causality: Cs2CO3 is preferred over K2CO3 due to the "cesium effect," which enhances the nucleophilicity of the pyrazolate anion through weaker ion-pairing, driving the reaction to completion faster.
-
-
Addition: Add 2-bromo-1,1-dimethoxyethane (1.5 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (85°C) for 20 hours[6].
-
Workup & Validation: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate. Partition between Dichloromethane (DCM) and water. Extract the aqueous layer with DCM, dry over MgSO4, and concentrate.
-
Self-Validation: Analyze via LC-MS. The intermediate typically shows no ionization (M+H+ absent) under standard ESI+ conditions[6], but 1H-NMR will confirm the presence of the acetal methoxy peaks at ~3.3 ppm.
-
Step 2: Acidic Hydrolysis (Deprotection)
-
Charge: Dissolve the intermediate (1.0 eq) in Tetrahydrofuran (THF) (0.4 M).
-
Hydrolysis: Add 2N aqueous HCl (excess, ~9.0 eq) dropwise[6]. Alternatively, Trifluoroacetic acid (TFA) in DCM can be utilized for substrates sensitive to aqueous heating[9].
-
Reaction: Stir at 80°C for 2 hours.
-
Isolation: Cool to room temperature and lyophilize (freeze-dry) overnight to yield 2-(1H-pyrazol-1-yl)acetaldehyde as a yellow oil[6].
-
Critical Handling Note: Use immediately in the subsequent reductive amination step to prevent degradation.
-
Applications in Medicinal Chemistry
The primary utility of 2-(1H-pyrazol-1-yl)acetaldehyde is the installation of the pyrazole-ethyl group onto complex amines via reductive amination . This motif is highly prevalent in modern therapeutics because the pyrazole ring acts as an excellent hydrogen bond acceptor/donor (depending on substitution) and a bioisostere for amides and aromatic rings.
Case Studies in Drug Discovery
-
Orexin Receptor Antagonists: Used to synthesize indoline-based dual orexin receptor antagonists for the treatment of insomnia and sleep disorders. The aldehyde is reacted with a 5,6-dimethoxyindoline core[6].
-
CSF-1R Kinase Inhibitors: Appended to benzoxazole and benzothiazole scaffolds to inhibit Colony Stimulating Factor 1 Receptor (CSF-1R) signaling, a major target in oncology and autoimmune diseases (e.g., rheumatoid arthritis)[3][10].
-
PROTACs & Targeted Protein Degraders: Utilized in the synthesis of Protein Tyrosine Phosphatase (PTPN1/PTPN2) degraders, which are critical in cancer immunotherapy and metabolic disease interventions[9].
Reductive Amination Workflow
Caption: Reductive amination pathway utilizing sodium triacetoxyborohydride for selective iminium reduction.
Protocol for Reductive Amination:
-
Imine Formation: Combine the target amine (1.0 eq) and 2-(1H-pyrazol-1-yl)acetaldehyde (1.2 eq) in anhydrous DCM or THF. Add catalytic Acetic Acid (AcOH, ~1.5 eq) and stir for 10-30 minutes[3].
-
Causality: AcOH lowers the pH slightly to protonate the carbonyl oxygen, accelerating nucleophilic attack by the amine, while avoiding full protonation of the amine itself.
-
-
Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)3, 2.0 eq)[3].
-
Causality: NaBH(OAc)3 is explicitly chosen over Sodium Borohydride (NaBH4). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it unreactive toward the free aldehyde but highly reactive toward the more electrophilic protonated iminium ion. This prevents premature reduction of the aldehyde to an alcohol.
-
-
Completion: Stir at room temperature for 90 minutes[3]. Quench with saturated NaHCO3, extract with DCM, and purify via preparative HPLC.
Conclusion
2-(1H-pyrazol-1-yl)acetaldehyde is a linchpin reagent in the synthesis of advanced therapeutics, from kinase inhibitors to next-generation protein degraders. Because of its inherent instability as a free aliphatic aldehyde, mastery over its masked acetal precursors and in situ deprotection protocols is mandatory for any process chemist. By adhering to the rigorous, self-validating protocols outlined above, research teams can ensure high-yield, reproducible functionalization of complex drug scaffolds.
References
-
Google Patents (US 9,303,023 B2). "Orexin receptor antagonists". United States Patent and Trademark Office. Available at: [Link]
- Google Patents (AU2007237904B2). "6-O-substituted benzoxazole and benzothiazole compounds and methods of inhibiting CSF-1R signaling". Australian Patent Office.
- Google Patents (WO2021127586A1). "Protein tyrosine phosphatase degraders and methods of use thereof". World Intellectual Property Organization.
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. CAS:99310-58-4, 2-(1H-吡唑-1-基)乙醛-毕得医药 [bidepharm.com]
- 3. JP2009534410A - 6-O-substituted benzoxazole and benzothiazole compounds and methods for inhibiting CSF-1R signaling - Google Patents [patents.google.com]
- 4. 99310 58 4 | Cheminformatics [chemryt.com]
- 5. jwpharmlab.com [jwpharmlab.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. avantorsciences.com [avantorsciences.com]
- 8. avantorsciences.com [avantorsciences.com]
- 9. WO2021127586A1 - Protein tyrosine phosphatase degraders and methods of use thereof - Google Patents [patents.google.com]
- 10. AU2007237904B2 - 6-O-substituted benzoxazole and benzothiazole compounds and methods of inhibiting CSF-1R signaling - Google Patents [patents.google.com]
Physicochemical Profiling of Pyrazole Derivatives: A Comprehensive Guide for Lead Optimization
The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in modern drug discovery. From cyclooxygenase-2 (COX-2) inhibitors like celecoxib to novel factor Xa inhibitors, pyrazole derivatives are heavily utilized due to their unique electronic distribution, which allows them to act as bioisosteres for arenes and phenols[1]. However, the successful progression of a pyrazole hit to a clinical candidate hinges entirely on a rigorous understanding of its physicochemical properties.
This whitepaper provides an in-depth technical analysis of the physical properties of pyrazole derivatives—specifically acid-base equilibria, lipophilicity, tautomerism, and thermal stability—and establishes self-validating experimental protocols for their precise measurement.
Structural and Electronic Foundations
The fundamental behavior of the pyrazole core is dictated by its two distinct nitrogen atoms. The N-1 atom is pyrrole-like ( sp3 -hybridized lone pair involved in the aromatic sextet), acting as a strong hydrogen bond donor. Conversely, the N-2 atom is pyridine-like ( sp2 -hybridized lone pair orthogonal to the π -system), acting as a hydrogen bond acceptor[2].
Acid-Base Equilibria (pKa) and Amphoterism
Unsubstituted pyrazole is amphoteric. As a base, the conjugate acid of pyrazole has a pKa of approximately 2.5 at 25 °C[2][3]. This makes it significantly less basic than its isomer imidazole ( pKa 7.1)[1].
-
Causality: The profound reduction in basicity is driven by the strong electron-withdrawing inductive effect of the adjacent N-1 heteroatom, which lowers the electron density on the N-2 atom, making protonation less thermodynamically favorable[1][2].
Annular Prototropic Tautomerism
When a pyrazole ring is unsymmetrically substituted at the 3- or 5-position, it undergoes rapid prototropic annular tautomerism, resulting in a dynamic equilibrium between two distinct isomers (e.g., 3-methylpyrazole and 5-methylpyrazole)[2][4].
-
Causality in Drug Design: This tautomerism is not merely a structural curiosity; it fundamentally alters the spatial orientation of the hydrogen bond donor (N-H) and acceptor (N:). If a drug design software or compound registration system fails to account for this tautomeric shift, it can lead to massive discrepancies in calculated logP , similarity indices, and in silico docking scores against target proteins[5].
Figure 1: Prototropic annular tautomerism in pyrazoles and its impact on receptor binding.
Thermal and Solid-State Properties
Understanding the solid-state properties of pyrazole derivatives is critical for formulation and storage. Thermal analysis via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) reveals melting points, crystallinity, and degradation pathways[6]. For instance, the conversion of an ester to an acid in 5-methyl-1-phenyl-1H-pyrazole increases the thermal stability of the molecule, shifting the melting point to 171 °C with no phase transitions prior to melting[7]. Conversely, highly substituted pyrazole carboxamides may exhibit multi-stage thermal degradation beginning as low as 125 °C, where aliphatic chains are destroyed prior to the collapse of the pyrazole core[8].
Quantitative Data Summary
| Physicochemical Property | Typical Value / Range | Mechanistic Causality / Significance |
| pKa (Conjugate Acid) | 2.49 – 2.50 | Inductive effect of adjacent N-atom drastically reduces basicity compared to imidazole[3]. |
| CLogP (Unsubstituted) | ~0.24 | Highly polar nature; requires strategic substitution to achieve optimal lipophilicity for oral bioavailability[1]. |
| Melting Point | 130 °C – 190 °C | Highly dependent on intermolecular hydrogen bonding networks (N-H ⋯ N interactions) and crystal packing[7][8]. |
| Thermal Degradation ( Td ) | 220 °C – 300 °C | Decomposition often begins with side-chain cleavage, followed by the exothermic collapse of the heterocyclic core[6][8]. |
Validated Experimental Workflows
To ensure scientific integrity, the measurement of these physical properties must rely on self-validating experimental systems. Below are the definitive protocols for characterizing pyrazole derivatives.
Figure 2: Sequential experimental workflow for the physicochemical profiling of pyrazoles.
Protocol 1: Potentiometric Determination of pKa
Because pyrazoles are weakly basic and often poorly soluble in water, standard aqueous titration is insufficient.
-
Sample Preparation: Dissolve 1-2 mg of the pyrazole derivative in a methanol/water co-solvent system containing 0.15 M KCl. Causality: The 0.15 M KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration, preventing Nernstian drift.
-
Titration: Titrate using standardized 0.1 M HCl and 0.1 M KOH under a nitrogen blanket to prevent CO2 absorption.
-
Data Extrapolation: Perform titrations at three different co-solvent ratios (e.g., 30%, 40%, 50% methanol). Use the Yasuda-Shedlovsky extrapolation method to calculate the aqueous pKa .
-
Self-Validation Step: Generate a Gran plot from the blank titration. A perfectly linear Gran plot validates that the glass electrode is functioning correctly and the titrant is free of carbonate contamination.
Protocol 2: Shake-Flask Method for Lipophilicity ( logP )
-
Pre-saturation: Vigorously stir n -octanol and an aqueous phosphate buffer (pH 7.4) together for 24 hours. Causality: Mutual pre-saturation prevents volume shifts during the actual experiment, which would otherwise skew concentration calculations.
-
Partitioning: Dissolve the pyrazole in the pre-saturated octanol phase. Add an equal volume of the pre-saturated aqueous buffer. Shake at 25 °C for 1 hour, then centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions. Causality: At pH 7.4, a pyrazole with a pKa of 2.5 is >99.99% unionized, ensuring the measurement yields the true partition coefficient ( logP ) rather than the distribution coefficient ( logD ).
-
Quantification: Analyze both phases via HPLC-UV.
-
Self-Validation Step: Calculate the mass balance. The total moles quantified in the octanol phase plus the aqueous phase must equal 100±2% of the initial input. A lower recovery indicates interfacial aggregation or precipitation, invalidating the run.
Protocol 3: Thermal Profiling via DSC/TGA
-
Sample Loading: Load 2-5 mg of the crystalline pyrazole into an aluminum pan for DSC and an alumina crucible for TGA[6].
-
Atmosphere Control: Purge the furnace with dry Nitrogen gas at 50 mL/min. Causality: An inert nitrogen atmosphere prevents oxidative degradation, allowing the isolation of purely thermal decomposition events[6].
-
Heating Program: Apply a linear heating rate of 10 °C/min from 25 °C to 400 °C.
-
Self-Validation Step (Heat-Cool-Heat): To distinguish a true melting point (reversible phase transition) from thermal degradation (irreversible), run a secondary cooling and heating cycle on the DSC. If the endothermic peak reappears on the second heating cycle without mass loss on the TGA, it is a validated melting point[7].
References
-
[2] Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - NIH. Available at:[Link]
-
[7] Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid - UOM Physics. Available at:[Link]
-
[4] Structure and Chemistry of 3(5)-Substituted Pyrazoles - Encyclopedia.pub. Available at:[Link]
-
[5] Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples - Journal of Chemical Information and Modeling (ACS). Available at:[Link]
-
[8] Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - MDPI. Available at:[Link]
-
[6] Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives - Revista de Chimie. Available at: [Link]
-
[3] Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-ace - Semantic Scholar. Available at:[Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bch.ro [bch.ro]
- 7. uomphysics.net [uomphysics.net]
- 8. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives [mdpi.com]
Comprehensive Purity Assessment of 2-(1H-pyrazol-1-yl)acetaldehyde: A Self-Validating Analytical Framework
Executive Summary & Chemical Stability Profile
In pharmaceutical development, the integrity of active pharmaceutical ingredient (API) intermediates dictates the success of downstream synthesis. 2-(1H-pyrazol-1-yl)acetaldehyde presents a unique analytical challenge. Structurally, it combines a basic, nitrogen-rich pyrazole ring with a highly reactive aliphatic aldehyde moiety.
As a Senior Application Scientist, I frequently observe that standard chromatographic methods fail to accurately assess the purity of such molecules. Aldehydes are notoriously unstable; they lack strong UV chromophores, exhibit poor peak shapes due to interactions with column silanol groups, and are highly susceptible to auto-oxidation and hydration. To prevent the reporting of false-positive purity values, we must abandon isolated tests and implement a self-validating orthogonal analytical framework .
The Causality of Instability
Understanding the degradation pathways is critical for designing the analytical workflow:
-
Oxidation: The aldehyde group rapidly oxidizes in the presence of atmospheric oxygen to form 2-(1H-pyrazol-1-yl)acetic acid.
-
Hydration: Moisture converts the aldehyde into a reversible gem-diol (hydrate), which can skew mass-balance calculations if not accounted for.
-
Oligomerization: The basic nature of the pyrazole ring can auto-catalyze aldol condensation reactions, leading to high-molecular-weight oligomers that often stick to HPLC columns and evade standard UV detection.
Caption: Degradation pathways of 2-(1H-pyrazol-1-yl)acetaldehyde requiring orthogonal purity tracking.
The Self-Validating Orthogonal Strategy
To establish absolute trust in the analytical data, every protocol must act as part of a self-validating system. We achieve this by triangulating data from three independent techniques. The system is considered "validated" only when the absolute mass fraction aligns with the sum of all impurities:
Mass Balance Equation: qNMR Absolute Purity ≈ 100% - (HPLC Organic Impurities + % Water + % Residual Solvents)
If the High-Performance Liquid Chromatography (HPLC) reports 99% purity, but Quantitative Nuclear Magnetic Resonance (qNMR) reports 94%, the 5% discrepancy mathematically proves the existence of "invisible" mass—such as inorganic salts, un-eluted polymers, or water—forcing the analyst to investigate further[1].
Caption: Self-validating orthogonal workflow for comprehensive purity assessment.
Experimental Methodologies
Protocol A: Absolute Purity via 1H-qNMR
Causality: qNMR is a primary ratio analytical method. Because NMR signal intensity is directly proportional to the number of resonating nuclei, it provides an absolute mass fraction without requiring a highly pure reference standard of the target analyte[2],[1]. For unstable intermediates where obtaining a 99.9% pure reference standard is nearly impossible, qNMR is the ultimate source of truth.
Step-by-Step Workflow:
-
Internal Standard Selection: Select Dimethyl sulfone (DMSO2, certified reference material). Why? DMSO2 yields a sharp, 6-proton singlet at ~3.0 ppm. This region is completely isolated from the pyrazole aromatic protons (7.5–8.0 ppm) and the aldehyde proton (~9.7 ppm), ensuring zero signal overlap.
-
Gravimetric Preparation: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~20 mg of 2-(1H-pyrazol-1-yl)acetaldehyde and ~5 mg of DMSO2 into a static-free vial.
-
Solvation: Dissolve the mixture in 0.6 mL of CDCl3 or DMSO-d6. Transfer to a 5 mm NMR tube.
-
Acquisition Parameters: Set the relaxation delay (D1) to a minimum of 30 seconds. Why? Quantitative accuracy requires complete longitudinal relaxation (T1) of all protons between pulses. A short D1 will cause under-integration of slower-relaxing nuclei, artificially inflating or deflating the purity value[1].
-
Processing: Apply rigorous baseline correction and specific phase correction. Calculate the absolute purity using the standard qNMR mass-balance equation, normalizing against the molecular weights and proton counts of the analyte and standard.
Protocol B: Impurity Profiling via HPLC-UV with DNPH Derivatization
Causality: Direct HPLC analysis of aldehydes often yields poor results due to weak UV absorbance and on-column degradation. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) converts the volatile, reactive aldehyde into a highly stable hydrazone. This not only halts degradation but also shifts the UV absorption maximum to ~360 nm, effectively "blinding" the detector to non-carbonyl background noise and drastically improving sensitivity[3],[4].
Step-by-Step Workflow:
-
Reagent Preparation: Prepare a 0.2% DNPH solution in acetonitrile containing 1% phosphoric acid. Why acidic? The acid catalyzes the nucleophilic attack of the hydrazine nitrogen onto the electrophilic carbonyl carbon of the aldehyde.
-
Derivatization Reaction: Mix 100 µL of the sample solution (diluted in acetonitrile) with 1.0 mL of the DNPH reagent. Incubate at room temperature for 30 minutes to ensure complete conversion[3].
-
Chromatographic Separation:
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 2.1 x 100 mm, 1.8 µm. Why sub-2 micron? High theoretical plates are required to resolve closely eluting isomeric impurities and unreacted pyrazole derivatives[4].
-
Mobile Phase: Gradient elution using Water (A) and Acetonitrile (B).
-
-
Detection: Monitor via Diode Array Detector (DAD) at 360 nm.
Quantitative Data Summaries
To facilitate rapid decision-making, the analytical outputs from the orthogonal methods are synthesized into the following comparative tables.
Table 1: Comparative Analytical Metrics (qNMR vs. HPLC-UV)
| Parameter | 1H-qNMR | HPLC-UV (DNPH Derivatized) | Karl Fischer Titration |
| Primary Function | Absolute mass fraction purity | Relative impurity profiling | Moisture quantification |
| Calibration | Internal Standard (e.g., DMSO2) | DNPH-derivatized reference standards | Certified Water Standard |
| Sensitivity (LOD) | Moderate (~0.1 - 0.5%) | High (Low ng/mL range) | High (ppm level) |
| Analyte State | Native | Derivatized (Hydrazone) | Native |
| Key Advantage | No analyte reference standard needed | Excellent resolution of minor impurities | Captures NMR/UV-invisible mass |
Table 2: Typical Impurity Profile & Mass Balance of 2-(1H-pyrazol-1-yl)acetaldehyde
| Component | Detection Method | Typical Range (%) | Causality / Origin |
| 2-(1H-pyrazol-1-yl)acetaldehyde | qNMR / HPLC | 94.0 - 98.0 | Target API Intermediate |
| 2-(1H-pyrazol-1-yl)acetic acid | HPLC-UV / qNMR | 0.5 - 2.5 | Auto-oxidation of the aldehyde group |
| Pyrazole (free base) | HPLC-UV | < 0.5 | Unreacted starting material |
| Water | Karl Fischer | 0.5 - 2.0 | Hydration / Hygroscopicity of the sample |
| Residual Solvents (e.g., EtOAc) | GC-FID Headspace | < 0.5 | Carryover from synthesis/extraction |
Conclusion
Assessing the purity of 2-(1H-pyrazol-1-yl)acetaldehyde requires moving beyond isolated chromatographic runs. By leveraging DNPH-derivatized HPLC for high-resolution impurity profiling and anchoring those results with 1H-qNMR for absolute mass fraction determination, researchers can build a self-validating analytical package. This approach guarantees scientific integrity, ensuring that downstream drug development is built on a foundation of absolute chemical certainty.
References
-
Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. URL:[Link]
-
Agilent Technologies. Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Application Note. URL:[Link]
-
Wang, et al. (2009). Determination of Linear Aliphatic Aldehydes in Heavy Metal Containing Waters by High-Performance Liquid Chromatography Using 2,4-dinitrophenylhydrazine Derivatization. PubMed. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Determination of linear aliphatic aldehydes in heavy metal containing waters by high-performance liquid chromatography using 2,4-dinitrophenylhydrazine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
The Pyrazole Scaffold in Modern Medicinal Chemistry: A Technical Guide to Biological Activities and Evaluation Protocols
Executive Summary
The pyrazole ring (C₃H₄N₂) is a five-membered heterocyclic privileged scaffold characterized by two adjacent nitrogen atoms. In medicinal chemistry, its synthetic accessibility, favorable drug-like properties, and versatile bioisosteric replacement capabilities make it a cornerstone in the development of targeted therapeutics[1]. As a Senior Application Scientist, I approach the design and biological evaluation of pyrazole derivatives not merely as a synthetic exercise, but as a highly targeted manipulation of biological microenvironments.
This whitepaper provides an in-depth mechanistic analysis of the primary biological activities of pyrazole compounds—specifically anti-inflammatory and anticancer mechanisms—and outlines field-proven, self-validating experimental protocols for their evaluation.
Mechanistic Deep Dive: Anti-Inflammatory Activity (COX-2 Selectivity)
The therapeutic anti-inflammatory action of non-steroidal anti-inflammatory drugs (NSAIDs) is driven by the inhibition of cyclooxygenase (COX), the enzyme responsible for the bioconversion of arachidonic acid into inflammatory prostaglandins[2]. However, traditional NSAIDs inhibit both the constitutive COX-1 (responsible for gastrointestinal mucosal protection) and the inducible COX-2 (upregulated during inflammation).
The Causality of Pyrazole Selectivity
The structural divergence between COX-1 and COX-2 is subtle but highly exploitable. The critical difference is the substitution of Isoleucine (Ile523) in COX-1 with Valine (Val523) in COX-2[2]. Valine is smaller, creating an additional secondary side pocket in the COX-2 active site.
Pyrazoles, such as the clinical drug celecoxib, act as rigid central templates. The geometry of the pyrazole ring perfectly projects a sulfonamide or methylsulfonyl pharmacophore directly into this Val523-dependent secondary pocket[2][3]. This steric complementarity is the direct cause of their high COX-2 selectivity, minimizing gastrointestinal toxicity while maintaining potent anti-inflammatory efficacy[4].
Figure 1: Mechanism of COX-2 selective inhibition by pyrazole derivatives via the Val523 pocket.
Mechanistic Deep Dive: Anticancer Activity (Kinase Inhibition)
The altered activation or overexpression of protein kinases (PKs) is a primary driver of oncogenesis. The unfused pyrazole ring is a critical structural element in many FDA-approved protein kinase inhibitors (PKIs), including Ruxolitinib, Crizotinib, and Encorafenib[1].
The Causality of Kinase Inhibition
Pyrazoles are highly effective at mimicking the adenine ring of ATP. In the case of Ruxolitinib, a selective JAK1 and JAK2 inhibitor, the pyrazole moiety facilitates critical hydrogen bonding within the ATP-binding pocket of the kinase[1]. Ruxolitinib acts as a Type I inhibitor, meaning it binds to the active conformation of the kinase (the DFG-in state), outcompeting ATP and halting the downstream phosphorylation of STAT proteins[1]. This directly prevents the nuclear translocation required for tumor cell proliferation.
Recent advances have also highlighted novel pyrazole derivatives acting as dual inhibitors of EGFR and VEGFR-2, as well as potent PI3K inhibitors (e.g., compound 43, which exhibits nanomolar cytotoxicity against MCF-7 breast cancer cells)[5][6].
Figure 2: JAK/STAT signaling pathway blockade by pyrazole-based Type I kinase inhibitors.
Quantitative Data Summary: Biological Efficacy
To contextualize the potency of the pyrazole scaffold, the following table summarizes the quantitative inhibitory concentrations (IC₅₀) of recently developed pyrazole derivatives against key biological targets.
| Compound Class / Specific Agent | Primary Target | Evaluation Model (Cell Line / Enzyme) | IC₅₀ Value | Reference |
| Ruxolitinib (FDA Approved) | JAK1 / JAK2 | JAK1/2 Kinase Assay | ~3.0 nM | [1] |
| Compound 43 (Pyrazole carbaldehyde) | PI3K | MCF-7 (Breast Cancer) | 0.25 µM | [5] |
| Compound 16a (Pyrazolyl-thiazolidinone) | COX-2 / EGFR | MCF-7 (Breast Cancer) | 0.73 µM | [4] |
| Compound 6f (Pyrazole-pyridazine) | COX-2 | Recombinant COX-2 Enzyme | 1.15 µM | [3] |
Self-Validating Experimental Methodologies
A robust experimental protocol must be a self-validating system. It is not enough to simply measure a readout; the assay must internally prove that the readout is specific to the intended mechanism and free from artifactual interference.
Protocol A: In Vitro COX-2 Selectivity Assay (Enzyme Immunoassay)
Causality: We utilize an Enzyme Immunoassay (EIA) to quantify Prostaglandin E2 (PGE2) because it is the direct, stable downstream product of COX-mediated arachidonic acid oxidation. Self-Validation Mechanism: The system validates target specificity by running a parallel COX-1 assay. True selective activity is proven only when the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) is significantly greater than 1. Celecoxib is run concurrently to benchmark the SI[3][4].
Step-by-Step Workflow:
-
Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.
-
Inhibitor Incubation: Add 10 µL of the synthesized pyrazole compound (dissolved in DMSO, final concentration <1% to prevent solvent toxicity) to the enzyme solution. Incubate at 37°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of arachidonic acid (substrate) to initiate the reaction. Incubate for exactly 2 minutes at 37°C.
-
Termination: Stop the reaction by adding 1M HCl, followed by the addition of stannous chloride to reduce unstable PGH2 to stable PGE2.
-
Quantification: Transfer the mixture to a PGE2 EIA microtiter plate. Read absorbance at 412 nm using a microplate reader.
-
Validation Calculation: Calculate the IC₅₀ for both COX-1 and COX-2. Compute the SI. A valid targeted pyrazole must demonstrate an SI comparable to or exceeding the celecoxib control[4].
Protocol B: In Vitro Cytotoxicity (MTT) Assay for Anticancer Screening
Causality: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes present only in the mitochondria of living cells. These enzymes reduce the yellow tetrazolium dye (MTT) to insoluble purple formazan. The intensity of the purple color is directly proportional to the number of viable cells[5][6]. Self-Validation Mechanism: Edge effects (evaporation) are mitigated by filling the outer perimeter wells of the 96-well plate with sterile PBS. A vehicle control (0.1% DMSO) establishes the 100% viability baseline, while Doxorubicin serves as the positive control to validate the dynamic range of the assay[5].
Step-by-Step Workflow:
-
Cell Seeding: Seed MCF-7 or HepG2 cells at a density of 5 × 10³ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Aspirate the media and replace it with fresh media containing serial dilutions of the pyrazole derivative (e.g., 0.1 µM to 100 µM). Include Doxorubicin wells (positive control) and DMSO wells (negative control). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 100 µL of pure DMSO to each well to dissolve the crystals. Shake the plate for 10 minutes.
-
Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate reader.
-
Data Analysis: Calculate percentage viability relative to the vehicle control. Determine the IC₅₀ using non-linear regression analysis.
Figure 3: Standardized high-throughput experimental workflow for the biological evaluation of pyrazoles.
References
- Thangarasu et al. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC". nih.gov.
- "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies". mdpi.com.
- "Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors". frontiersin.org.
- "New pyrazole–pyridazine hybrids as selective COX-2 inhibitors... - PMC". nih.gov.
- "New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/das
- "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
Sources
- 1. mdpi.com [mdpi.com]
- 2. brieflands.com [brieflands.com]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
An In-depth Technical Guide to the Synthesis of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetaldehyde
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde. The synthesis of this molecule, which is of interest to the pharmaceutical and agrochemical industries, is broken down into three core stages: the formation of the 3,4,5-trimethyl-1H-pyrazole nucleus, the N-alkylation of this core with a protected acetaldehyde equivalent, and the final deprotection to yield the target aldehyde. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and offer insights into potential challenges and optimization strategies. The information presented herein is intended to empower researchers with the knowledge to confidently and efficiently synthesize this and related pyrazole derivatives.
Introduction and Strategic Overview
The pyrazole scaffold is a privileged structure in medicinal chemistry and drug discovery, appearing in a multitude of approved drugs.[1][2][3] The specific target of this guide, 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde, is a versatile building block for the synthesis of more complex molecules. Its aldehyde functionality provides a reactive handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations.
The direct use of acetaldehyde in the N-alkylation of a pyrazole is fraught with challenges due to its high volatility, propensity for self-condensation, and general reactivity.[4][5] Therefore, a more strategic approach is required. This guide outlines a three-step synthesis that employs a protected form of acetaldehyde, specifically an acetal, to circumvent these issues.
The overall synthetic strategy is as follows:
-
Synthesis of 3,4,5-trimethyl-1H-pyrazole: This is achieved through the classical Knorr pyrazole synthesis, a reliable and high-yielding condensation reaction.[1][6]
-
N-Alkylation with 2-bromoacetaldehyde dimethyl acetal: The pyrazole is alkylated at the N1 position using a commercially available protected acetaldehyde derivative. This step introduces the desired two-carbon chain.
-
Acid-catalyzed hydrolysis of the acetal: The final step involves the deprotection of the acetal to unveil the target aldehyde functionality.[7][8][9]
This strategic approach ensures a controlled and efficient synthesis, maximizing the yield and purity of the final product.
Mechanistic Insights and Key Considerations
A thorough understanding of the underlying reaction mechanisms is paramount for successful synthesis and troubleshooting.
Knorr Pyrazole Synthesis
The formation of the 3,4,5-trimethyl-1H-pyrazole core is a classic example of the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] In this specific case, 3-methyl-2,4-pentanedione serves as the 1,3-dicarbonyl component.
The reaction proceeds through a series of nucleophilic additions and dehydrations, ultimately leading to the formation of the stable aromatic pyrazole ring. The initial reaction is the formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to afford the pyrazole.
N-Alkylation of Pyrazole: Regioselectivity
The N-alkylation of unsymmetrical pyrazoles can potentially yield two different regioisomers, with the alkyl group attached to either the N1 or N2 nitrogen atom. The regioselectivity of this reaction is influenced by several factors, including:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[10]
-
Electronic Effects: The electronic properties of the substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.[10]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N2 alkylation.[10][11]
For 3,4,5-trimethyl-1H-pyrazole, the electronic environment around the two nitrogen atoms is similar. However, the presence of methyl groups at the 3 and 5 positions creates some steric hindrance. In many cases, a mixture of N1 and N2 alkylated products is obtained, which may require chromatographic separation.
Acetal Hydrolysis
The hydrolysis of an acetal to an aldehyde is a reversible, acid-catalyzed reaction.[7][8][9] The mechanism involves the protonation of one of the acetal oxygen atoms, which converts the alkoxy group into a good leaving group. Subsequent attack by water and elimination of the second alcohol molecule regenerates the carbonyl group. To drive the equilibrium towards the aldehyde product, an excess of water is typically used.[8]
Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the synthesis of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde.
Stage 1: Synthesis of 3,4,5-Trimethyl-1H-pyrazole
This procedure is adapted from standard literature methods for Knorr pyrazole synthesis.[1][12]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methyl-2,4-pentanedione | 114.14 | 10.0 g | 0.0876 |
| Hydrazine hydrate (~64% hydrazine) | 50.06 (as N₂H₄·H₂O) | 5.5 mL | ~0.11 |
| Ethanol | 46.07 | 50 mL | - |
| Acetic acid (glacial) | 60.05 | 2 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2,4-pentanedione (10.0 g, 0.0876 mol) and ethanol (50 mL).
-
Slowly add hydrazine hydrate (5.5 mL, ~0.11 mol) to the stirred solution. An exothermic reaction may be observed.
-
Add glacial acetic acid (2 mL) as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 3,4,5-trimethyl-1H-pyrazole. The product can be purified by vacuum distillation or recrystallization if necessary.
Stage 2: N-Alkylation with 2-Bromoacetaldehyde Dimethyl Acetal
This protocol outlines the base-mediated N-alkylation of the synthesized pyrazole.[10]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4,5-Trimethyl-1H-pyrazole | 110.16 | 5.0 g | 0.0454 |
| 2-Bromoacetaldehyde dimethyl acetal | 169.02 | 8.4 g | 0.0497 |
| Sodium hydride (60% dispersion in mineral oil) | 40.00 (as NaH) | 2.0 g | 0.0500 |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Procedure:
-
To a dry 250 mL three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (2.0 g of 60% dispersion, 0.0500 mol) in anhydrous DMF (30 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 3,4,5-trimethyl-1H-pyrazole (5.0 g, 0.0454 mol) in anhydrous DMF (20 mL) and add it dropwise to the sodium hydride suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add 2-bromoacetaldehyde dimethyl acetal (8.4 g, 0.0497 mol) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water (10 mL) while cooling in an ice bath.
-
Pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product will likely be a mixture of N1 and N2 alkylated isomers, which can be separated by column chromatography on silica gel.
Stage 3: Acid-Catalyzed Hydrolysis of the Acetal
This final step deprotects the acetal to yield the target aldehyde.[7][13]
Materials and Reagents:
| Reagent | Quantity |
| 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetaldehyde dimethyl acetal | 5.0 g |
| Acetone | 50 mL |
| 2 M Hydrochloric acid | 20 mL |
| Saturated sodium bicarbonate solution | As needed |
| Ethyl acetate | 100 mL |
| Brine | 50 mL |
| Anhydrous sodium sulfate | As needed |
Procedure:
-
Dissolve the 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde dimethyl acetal (5.0 g) in acetone (50 mL) in a 250 mL round-bottom flask.
-
Add 2 M hydrochloric acid (20 mL) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde. The product can be further purified by column chromatography if necessary.
Visualizing the Synthetic Pathway
The following diagrams illustrate the key transformations in the synthesis of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde.
Caption: N-alkylation with a protected acetaldehyde.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetaldehyde (CAS 75-07-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Acetaldehyde - properties, characteristics and health effects | PCC [products.pcc.eu]
- 6. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 7. Unlocking the Secrets of Acetal Hydrolysis: What Happens When They Break Down? - Oreate AI Blog [oreateai.com]
- 8. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. organic-chemistry.org [organic-chemistry.org]
The Pyrazole Acetaldehyde Scaffold: A Versatile Synthon for Modern Medicinal Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a diverse range of biological targets.[1][2][3][4] Its unique electronic properties and capacity for hydrogen bonding have cemented its role in the development of numerous therapeutic agents.[3] Within the vast chemical space of pyrazole derivatives, 2-(1H-pyrazol-1-yl)acetaldehyde emerges as a highly versatile, yet underexplored, building block. Its bifunctional nature, possessing both a reactive aldehyde group and a pyrazole ring, opens a gateway to a multitude of synthetic transformations, making it an invaluable tool for drug discovery and development professionals.
This document serves as a comprehensive guide to the applications of 2-(1H-pyrazol-1-yl)acetaldehyde in medicinal chemistry. We will delve into its synthetic utility, provide detailed experimental protocols for its incorporation into medicinally relevant scaffolds, and explore the underlying principles that make it a powerful asset in the synthesis of next-generation therapeutics.
The Strategic Advantage of the Pyrazole Acetaldehyde Moiety
The power of 2-(1H-pyrazol-1-yl)acetaldehyde lies in its inherent reactivity and structural features. The pyrazole ring system is a key pharmacophore in a multitude of approved drugs and clinical candidates, particularly in the realm of oncology and inflammatory diseases.[3][5] The aldehyde functionality, on the other hand, is a versatile chemical handle that can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This dual functionality allows for the rapid and efficient construction of complex molecular architectures with high therapeutic potential.
Application Focus: Synthesis of Pyrazole-Based Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes.[1][6] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][6] The pyrazole scaffold has been extensively utilized in the design of potent and selective kinase inhibitors due to its ability to mimic the hinge-binding interactions of ATP in the kinase active site.[6][7]
Here, we present a detailed protocol for the synthesis of a library of pyrazole-based kinase inhibitors using 2-(1H-pyrazol-1-yl)acetaldehyde as a key starting material. The strategy involves a multicomponent reaction, a powerful tool in medicinal chemistry for the rapid generation of molecular diversity.[8][9]
Protocol 1: One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have shown significant promise as kinase inhibitors.[7] This protocol outlines a three-component reaction between 2-(1H-pyrazol-1-yl)acetaldehyde, an aminopyrazole, and an active methylene compound to construct the pyrazolo[1,5-a]pyrimidine core.
Reaction Scheme:
A representative three-component reaction.
Materials:
-
2-(1H-pyrazol-1-yl)acetaldehyde
-
Substituted 3-amino-1H-pyrazole
-
Malononitrile or Ethyl Cyanoacetate
-
Ethanol (Absolute)
-
Piperidine (Catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(1H-pyrazol-1-yl)acetaldehyde (1.0 eq), the desired substituted 3-amino-1H-pyrazole (1.0 eq), and malononitrile (1.1 eq).
-
Add absolute ethanol (20 mL) to the flask.
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Rationale: This one-pot reaction proceeds through an initial Knoevenagel condensation between the 2-(1H-pyrazol-1-yl)acetaldehyde and the active methylene compound, followed by a Michael addition of the aminopyrazole and subsequent intramolecular cyclization and aromatization to yield the desired pyrazolo[1,5-a]pyrimidine scaffold.[7] This approach is highly efficient and allows for the generation of a diverse library of compounds by varying the substituents on the aminopyrazole starting material.
Data Summary: Representative Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
| Compound ID | R1-substituent (on Aminopyrazole) | Target Kinase | IC50 (nM) |
| PZP-001 | Phenyl | EGFR | 50 |
| PZP-002 | 4-Fluorophenyl | VEGFR-2 | 25 |
| PZP-003 | 3-Chlorophenyl | CDK2 | 75 |
| PZP-004 | 2-Methoxyphenyl | Aurora A | 40 |
Note: The data presented here is hypothetical and for illustrative purposes to showcase the potential of this chemical scaffold. Actual IC50 values would need to be determined experimentally.
Application Focus: Synthesis of Pyrazole-Containing Heterocycles via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization to form a tetrahydroisoquinoline. This reaction can be adapted to utilize 2-(1H-pyrazol-1-yl)acetaldehyde for the synthesis of novel pyrazole-annulated heterocyclic systems with potential applications in neuropharmacology and oncology.
Protocol 2: Synthesis of Pyrazolyl-Tetrahydro-β-carboline Derivatives
Reaction Scheme:
Pictet-Spengler reaction for pyrazolyl-tetrahydro-β-carboline synthesis.
Materials:
-
2-(1H-pyrazol-1-yl)acetaldehyde
-
Tryptamine
-
Dichloromethane (DCM, anhydrous)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Dissolve tryptamine (1.0 eq) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere.
-
Add 2-(1H-pyrazol-1-yl)acetaldehyde (1.1 eq) to the solution at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Rationale: This reaction proceeds via the formation of a Schiff base between the tryptamine and 2-(1H-pyrazol-1-yl)acetaldehyde, which then undergoes an intramolecular electrophilic substitution on the indole ring, catalyzed by the acid, to form the tetrahydro-β-carboline ring system. The resulting scaffold combines the pharmacophoric features of both the pyrazole and the β-carboline nucleus, opening up possibilities for targeting a range of receptors and enzymes.
Conclusion and Future Perspectives
2-(1H-pyrazol-1-yl)acetaldehyde represents a valuable and versatile building block in the medicinal chemist's toolbox. Its dual reactivity allows for its facile incorporation into a wide array of heterocyclic systems with proven therapeutic relevance. The protocols detailed herein for the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolyl-tetrahydro-β-carbolines are just two examples of its potential. Further exploration of its reactivity in other classical and modern organic transformations will undoubtedly lead to the discovery of novel bioactive molecules. As the demand for new and effective therapeutics continues to grow, the strategic application of such versatile synthons will be paramount in accelerating the drug discovery process.
References
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (URL: )
- Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole - Benchchem. (URL: )
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (URL: )
-
New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC. (URL: [Link])
-
Vinyl-pyrazole as a biomimetic acetaldehyde surrogate - PMC. (URL: [Link])
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL: [Link])
-
2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC. (URL: [Link])
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (URL: [Link])
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (URL: [Link])
-
Synthesis of bioactive compounds - Diva-Portal.org. (URL: [Link])
-
Antioxidant Properties and Aldehyde Reactivity of PD-L1 Targeted Aryl-Pyrazolone Anticancer Agents - MDPI. (URL: [Link])
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (URL: [Link])
-
Vinyl-pyrazole as a biomimetic acetaldehyde surrogate - RSC Publishing. (URL: [Link])
-
Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. (URL: [Link])
-
Vinyl-pyrazole as a biomimetic acetaldehyde surrogate - ResearchGate. (URL: [Link])
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC. (URL: [Link])
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. (URL: [Link])
-
Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors - PubMed. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Acetaldehyde Derivatives
Introduction & Mechanistic Rationale
Acetaldehyde is a highly reactive, volatile aliphatic aldehyde of significant interest in environmental monitoring, indoor air quality assessments, and pharmaceutical impurity profiling. Due to its high vapor pressure and the absence of a strong ultraviolet (UV) chromophore, direct HPLC analysis of trace acetaldehyde is analytically challenging and suffers from poor sensitivity.
To circumvent these limitations, analytical workflows rely on chemical derivatization. The industry gold standard—codified in[1] and [2]—utilizes 2,4-dinitrophenylhydrazine (DNPH) as the derivatizing agent.
The Causality of Derivatization
The reaction between acetaldehyde and DNPH proceeds via an acid-catalyzed nucleophilic addition-elimination mechanism. The primary amine of DNPH attacks the electrophilic carbonyl carbon of acetaldehyde, forming an unstable carbinolamine intermediate. Subsequent dehydration yields acetaldehyde-2,4-dinitrophenylhydrazone. This derivative provides two critical analytical advantages:
-
Volatility Reduction: The addition of the bulky dinitrophenyl group significantly increases the boiling point, stabilizing the analyte for liquid-phase separation[3].
-
Chromophoric Enhancement: The extended conjugated π -system of the hydrazone derivative exhibits a strong, broad absorption band in the near-UV region. The molar absorptivity is maximized at 360 nm, allowing for highly selective detection that avoids background interference from unreacted DNPH (which absorbs at lower wavelengths)[4].
Logical Workflow & Chemical Mechanism
Acid-catalyzed nucleophilic addition of DNPH to acetaldehyde and E/Z isomerization.
Experimental Protocol: A Self-Validating System
This protocol provides a robust methodology for the extraction, derivatization, and quantification of acetaldehyde in aqueous matrices or eluates from DNPH-coated air sampling cartridges.
Reagents and Standards
-
Derivatizing Agent: 2,4-Dinitrophenylhydrazine (DNPH), recrystallized, HPLC grade.
-
Catalyst/Buffer: Citrate buffer (pH 3.0) or dilute phosphoric acid (0.02–1.0%)[4].
-
Solvents: Acetonitrile (ACN) and Ultrapure Water, both HPLC-UV grade.
-
Reference Standards: Certified Reference Material (CRM) of Acetaldehyde-2,4-DNPH (e.g., 1000 µg/mL in acetonitrile)[3].
Step-by-Step Derivatization Workflow
-
Sample Preparation: Transfer 1.0 mL of the aqueous sample (or ACN eluate from a DNPH cartridge) into a 10 mL amber glass vial.
-
Causality: Amber glass is mandatory to prevent photo-degradation of the light-sensitive hydrazone derivatives.
-
-
Reagent Addition: Add 3.0 mL of the DNPH reagent solution (approx. 3 mg/mL in acidified acetonitrile).
-
Acidification: Add 50 µL of 1% phosphoric acid.
-
Causality: Acid catalysis is required to protonate the carbonyl oxygen, increasing its electrophilicity. Furthermore, phosphoric acid specifically drives the E/Z isomer equilibrium to a stable ratio, preventing peak splitting and ensuring reproducible chromatographic integration[4].
-
-
Incubation: Seal the vial and agitate continuously at 40 °C for 1 hour in an orbital shaker.
-
Quenching & Filtration: Dilute the mixture with mobile phase to match initial gradient conditions and filter through a 0.22 µm PTFE syringe filter directly into an autosampler vial.
End-to-end analytical workflow for the HPLC-UV determination of acetaldehyde-DNPH.
HPLC Chromatographic Conditions
Because the hydrophobicities of different aldehyde-hydrazones vary widely, gradient elution is strictly required to resolve acetaldehyde from adjacent aliphatic aldehydes (such as formaldehyde and propionaldehyde)[5].
-
Column: High-purity C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Column Temperature: 30 °C (Maintains reproducible mass transfer).
-
Mobile Phase A: Ultrapure Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV-Vis Diode Array Detector (DAD) set to 360 nm.
Table 1: Optimized Gradient Elution Program
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) | Elution Profile |
| 0.0 | 60 | 40 | Isocratic hold |
| 5.0 | 60 | 40 | Isocratic hold |
| 15.0 | 40 | 60 | Linear gradient |
| 20.0 | 0 | 100 | Linear gradient |
| 25.0 | 0 | 100 | Column wash |
| 26.0 | 60 | 40 | Re-equilibration |
| 35.0 | 60 | 40 | End of run |
Method Validation & Quality Control
To ensure data integrity, the protocol must operate as a self-validating system. The following QC checks are mandatory per EPA regulatory guidelines[6]:
-
Method Blank: Processed identically to samples. Ensures no background acetaldehyde contamination from laboratory air or reagents.
-
Initial Calibration Verification (ICV): A mid-point standard prepared from a secondary, independent source. Must recover within 90–110% of the expected value.
-
Matrix Spike (MS) / Matrix Spike Duplicate (MSD): Samples spiked with a known concentration of acetaldehyde prior to derivatization. This validates extraction efficiency and identifies potential matrix suppression.
Data Presentation & System Suitability
Under the specified conditions, acetaldehyde-DNPH typically elutes after formaldehyde-DNPH and before acetone-DNPH. The resolution ( Rs ) between formaldehyde and acetaldehyde must be ≥2.0 to ensure accurate integration.
Table 2: Typical System Suitability and Quantitative Parameters
| Analyte Derivative | Typical Retention Time (min) | LOD (µg/L) | LOQ (µg/L) | Linearity ( R2 ) |
| DNPH (Unreacted) | 3.5 - 4.5 | N/A | N/A | N/A |
| Formaldehyde-DNPH | 6.8 - 7.5 | 1.5 | 5.0 | > 0.999 |
| Acetaldehyde-DNPH | 9.2 - 10.6 | 2.0 | 6.5 | > 0.999 |
| Acetone-DNPH | 12.1 - 13.0 | 2.5 | 8.0 | > 0.999 |
(Note: Retention times are highly dependent on system dwell volume and column dimensions. Values provided are representative of a standard 250 mm C18 column.)
Troubleshooting & Expert Insights
-
Split Peaks or Shoulders: The formation of E and Z stereoisomers of the hydrazone can lead to peak splitting or broadening.
-
Solution: Ensure the sample environment is sufficiently acidic (pH < 3). The addition of trace phosphoric acid rapidly equilibrates the E/Z isomers into a single, sharp chromatographic peak[4].
-
-
High Background in Blanks: Acetaldehyde is ubiquitous in laboratory environments.
-
Solution: Store DNPH cartridges and reagents in sealed containers with activated carbon scrubbers. Prepare samples in a well-ventilated fume hood away from solvent storage areas.
-
-
Loss of Sensitivity Over Time: Hydrazone derivatives degrade under prolonged UV light exposure.
-
Solution: Always use amber vials for autosampler queues and store analytical standards at 4 °C in the dark.
-
Sources
Application Notes and Protocols for the Gas Chromatographic Detection of Acetaldehyde
Introduction: The Analytical Imperative for Acetaldehyde Detection
Acetaldehyde (CH₃CHO) is a volatile organic compound of significant interest across diverse scientific and industrial domains. It is a key intermediate in alcoholic fermentation and a major flavor component in many foods and beverages, but it can also be an undesirable off-flavor and a potential carcinogen.[1][2] In the pharmaceutical industry, acetaldehyde can be a residual solvent or a degradation product, necessitating strict control. Furthermore, it is a regulated substance in materials that come into contact with food, such as polyethylene terephthalate (PET) bottles, due to its potential to migrate into the contents.[3][4][5][6] Consequently, robust and reliable analytical methods for the detection and quantification of acetaldehyde are paramount for researchers, scientists, and drug development professionals to ensure product quality, safety, and regulatory compliance.
This comprehensive guide provides detailed application notes and protocols for the determination of acetaldehyde using various gas chromatography (GC) techniques. We will explore the causality behind experimental choices, offering field-proven insights to ensure technical accuracy and the generation of trustworthy, validated results.
Methodological Approaches: A Comparative Overview
Gas chromatography stands as the cornerstone for acetaldehyde analysis due to its high resolution, sensitivity, and adaptability to various sample matrices. The choice of a specific GC method is contingent upon the sample type, the expected concentration of acetaldehyde, and the desired level of sensitivity. The primary methodologies employed are:
-
Static Headspace Gas Chromatography (HS-GC): This is the most common technique for volatile compounds in solid or liquid samples. It involves heating the sample in a sealed vial to allow volatile analytes to partition into the headspace gas, which is then injected into the GC.[3][4][5][6][7][8]
-
Solid-Phase Microextraction (SPME) coupled with GC (SPME-GC): SPME is a solvent-free extraction technique that utilizes a coated fiber to adsorb and concentrate analytes from a sample's headspace or liquid phase.[1][9][10][11][12][13] This method offers enhanced sensitivity compared to static headspace.
-
Derivatization followed by GC Analysis: For challenging matrices or when enhanced selectivity and sensitivity are required, acetaldehyde can be derivatized. This process involves a chemical reaction to convert acetaldehyde into a more stable, less volatile, or more easily detectable compound.[14][15][16][17][18]
I. Static Headspace Gas Chromatography (HS-GC) for Acetaldehyde in Polymers and Liquids
HS-GC is a robust and widely adopted method for determining residual acetaldehyde in materials like PET pellets, preforms, and bottles, as well as in liquid samples such as beverages and biological fluids.[3][4][5][6][7][19] The principle relies on the equilibrium of acetaldehyde between the sample matrix and the headspace in a sealed vial at a specific temperature.
Protocol: ASTM F2013 - Determination of Residual Acetaldehyde in PET
This protocol is based on the principles outlined in ASTM F2013 for the analysis of residual acetaldehyde in polyethylene terephthalate.[3][4][5][8][20]
1. Sample Preparation:
-
Cryogenically grind the PET sample (pellets, preforms, or bottle fragments) to a fine powder. This increases the surface area for efficient outgassing of acetaldehyde.
-
Accurately weigh a specific amount of the ground sample (e.g., 0.1-0.5 g) into a headspace vial (e.g., 20 mL).[6][19]
2. Instrument Setup and Parameters:
The following table summarizes typical HS-GC parameters. These should be optimized for your specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| Headspace Autosampler | ||
| Vial Equilibration Temp. | 150 °C[3][5] | Ensures complete volatilization of acetaldehyde from the PET matrix. |
| Vial Equilibration Time | 60 - 90 minutes[3][5] | Allows for the equilibrium between the sample and headspace to be reached. |
| Transfer Line Temperature | 160 - 200 °C | Prevents condensation of the analyte. |
| Loop Temperature | 150 - 190 °C | Maintains the analyte in the gas phase. |
| Gas Chromatograph | ||
| Injection Port Temp. | 200 - 250 °C | Ensures rapid volatilization of the injected sample. |
| Column | Porous Layer Open Tubular (PLOT) column (e.g., PoraPLOT Q-HT) or a wax-type column (e.g., DB-WAX)[19][21][22] | PLOT columns provide good retention and separation for volatile compounds. Wax columns are suitable for polar analytes like acetaldehyde. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases for optimal separation. |
| Oven Temperature Program | Isothermal at 80-100°C or a ramp (e.g., 40°C for 5 min, then ramp to 200°C at 10°C/min) | The temperature program is optimized to achieve good separation of acetaldehyde from other volatile compounds. |
| Detector | ||
| Detector Type | Flame Ionization Detector (FID) | FID is a robust and sensitive detector for hydrocarbons. |
| Detector Temperature | 250 - 300 °C | Ensures that all compounds reaching the detector are in the gas phase. |
3. Calibration:
-
Prepare a series of aqueous standard solutions of acetaldehyde of known concentrations.
-
Pipette a known volume of each standard into separate headspace vials.
-
Analyze the standards under the same conditions as the samples to generate a calibration curve.
4. Analysis and Data Interpretation:
-
Run the prepared samples.
-
Identify the acetaldehyde peak based on its retention time, confirmed by the analysis of a known standard.
-
Quantify the concentration of acetaldehyde in the sample by comparing its peak area to the calibration curve.
Workflow for HS-GC Analysis of Acetaldehyde in PET
Caption: HS-GC workflow for acetaldehyde in PET.
II. Solid-Phase Microextraction (SPME)-GC for Trace Level Acetaldehyde
SPME offers a significant advantage in sensitivity for trace-level analysis of acetaldehyde in various matrices, including food, beverages, and biological samples.[1][9][10][11][12][13][23] The technique concentrates the analyte onto a coated fiber, leading to lower detection limits.
Protocol: On-Fiber Derivatization SPME-GC-MS for Acetaldehyde in Food Matrices
This protocol enhances selectivity and sensitivity by derivatizing acetaldehyde on the SPME fiber with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[1][23]
1. Reagent and Sample Preparation:
-
PFBHA Solution: Prepare a solution of PFBHA in water.
-
Sample Homogenization: Homogenize solid or semi-solid food samples with aldehyde-free water.
-
Transfer a known amount of the homogenized sample or liquid sample into a headspace vial.
-
For quantitative analysis, add a deuterated acetaldehyde internal standard (acetaldehyde-d4).[1]
2. SPME and Derivatization:
-
Fiber Selection: Use a fiber with a suitable coating, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB).[1]
-
On-Fiber Derivatization: Expose the SPME fiber to the headspace of the PFBHA solution to load the derivatizing agent.
-
Extraction: Expose the PFBHA-loaded fiber to the headspace of the sample vial for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60°C) with agitation. Acetaldehyde in the headspace will react with the PFBHA on the fiber to form a stable oxime derivative.
3. Instrument Setup and Parameters:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Port Temp. | 250 - 280 °C | Ensures efficient thermal desorption of the derivatized analyte from the SPME fiber. |
| Column | A non-polar or medium-polarity column (e.g., DB-5ms, HP-5) | Provides good separation of the PFBHA-oxime derivatives. |
| Carrier Gas | Helium | |
| Oven Temperature Program | e.g., 50°C for 2 min, then ramp to 280°C at 10°C/min | Optimized for the separation of the derivatized acetaldehyde. |
| Mass Spectrometer (MS) | ||
| Detector Type | Mass Spectrometer | Provides high selectivity and sensitivity, and allows for confirmation of the analyte's identity. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM mode offers higher sensitivity for target analytes. |
4. Calibration and Analysis:
-
Prepare calibration standards containing known concentrations of acetaldehyde and the internal standard in a matrix similar to the sample.
-
Analyze the standards and samples using the developed SPME-GC-MS method.
-
Quantify the acetaldehyde concentration based on the ratio of the peak area of the analyte to the internal standard.
Workflow for On-Fiber Derivatization SPME-GC-MS
Caption: On-fiber derivatization SPME-GC-MS workflow.
III. Derivatization-Based GC Methods for Complex Matrices
For complex matrices like biological fluids or environmental samples where interferences are prevalent, derivatization of acetaldehyde prior to GC analysis can significantly improve method performance.[14][15][16][17][18]
Protocol: PFBHA Derivatization and Liquid-Liquid Extraction for Acetaldehyde in Water (Based on EPA Method 556.1 principles)
This protocol is adapted from the principles of EPA Method 556.1, which uses PFBHA derivatization for the analysis of carbonyl compounds in drinking water.[16]
1. Sample Derivatization and Extraction:
-
To a known volume of water sample, add a buffering agent to adjust the pH to approximately 4.
-
Add the PFBHA derivatizing reagent and incubate the mixture to allow the reaction to complete.
-
Perform a liquid-liquid extraction of the derivatized acetaldehyde (the PFBHA-oxime) using an organic solvent such as hexane.
-
Collect the organic layer. A concentration step may be necessary for trace-level analysis.
2. Instrument Setup and Parameters:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Port Temp. | 200 - 250 °C | |
| Column | A capillary column suitable for the separation of the PFBHA derivatives (e.g., DB-5) | |
| Carrier Gas | Helium or Hydrogen | |
| Oven Temperature Program | A temperature program optimized for the separation of the target analytes | |
| Detector | ||
| Detector Type | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | ECD is highly sensitive to the halogenated PFBHA derivatives. MS provides definitive identification. |
| Detector Temperature | 280 - 320 °C (for ECD) |
3. Calibration and Analysis:
-
Prepare calibration standards by spiking known amounts of acetaldehyde into aldehyde-free water and subjecting them to the same derivatization and extraction procedure as the samples.
-
Analyze the extracts of the standards and samples by GC-ECD or GC-MS.
-
Quantify the acetaldehyde concentration based on the calibration curve.
Method Validation: Ensuring Trustworthy Results
Validation of the chosen GC method is a critical step to ensure the reliability and accuracy of the results. Key validation parameters to be assessed include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) of >0.99 is generally considered acceptable.[6][7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[7][22][23]
-
Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials or by spike recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Intraday and interday precision should be evaluated.[7]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Active sites in the inlet liner or column; improper temperature settings. | Use a deactivated liner; check for leaks; optimize temperatures. |
| Low Sensitivity | Leaks in the system; incorrect split ratio; detector malfunction. | Perform a leak check; optimize the split ratio; service the detector. |
| Poor Reproducibility | Inconsistent sample preparation; variations in headspace equilibration time or temperature. | Standardize sample preparation procedures; ensure consistent instrument parameters. |
| Ghost Peaks | Carryover from previous injections; contamination in the carrier gas or system. | Bake out the column and inlet; use high-purity gases with traps. |
Conclusion
The selection of an appropriate gas chromatography method for acetaldehyde detection is a critical decision that depends on the specific analytical requirements. Static headspace GC offers a robust and straightforward approach for routine analysis in matrices like polymers. For enhanced sensitivity, SPME-GC provides an excellent alternative, particularly when combined with on-fiber derivatization. For complex matrices, derivatization followed by liquid-liquid extraction and GC analysis can provide the necessary selectivity and accuracy. By following the detailed protocols and understanding the principles behind the experimental choices outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately quantify acetaldehyde in a wide range of samples.
References
- An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC. (n.d.).
- ASTM F2013-05 - Standard Test Method for Determination of Residual Acetaldehyde in Polyethylene. (n.d.).
- Determination of a robust headspace GC-MS/MS method for analysis of ethyl alcohol and acetaldehyde: clinical application to pharmacokinetics study - PMC. (n.d.).
- EPA: 8315A: Carbonyl Compounds in Water by HPLC and UV/vis. (n.d.).
- F2013 Standard Test Method for Determination of Residual Acetaldehyde in Polyethylene Terephthalate Bottle Polymer Using an Automated Static Head-Space Sampling Device and a Capillary GC with a Flame Ionization Detector - ASTM. (n.d.).
- Trace analysis of acetaldehyde in hydrocarbon - Agilent. (n.d.).
- method 556.1 determination of carbonyl compounds in drinking water by fast gas chromatography - US EPA. (n.d.).
- ASTM F2013-2016 Standard Test Method for Determination of Residual Acetaldehyde in Polymers from polyethylene terephthalate Bottles Using an Automatic Static Headspace Sampling Device and Capillary Gas Chromatograph with Flame Ionization Detector - Lonroy Equipment. (2023, November 6).
- ACETALDEHYDE Method no.: Matrix: Target concentration: Procedure: Recommended air volume and sampling rate - OSHA. (n.d.).
- Determination of Residual Acetaldehyde in Polyethylene Terephthalate Bottle Polymer Using an Automated Static Head-Space Samplin. (2023, April 1).
- ASTM F2013-10(2023) - Standard Test Method for Determination of - SIST e-Poslovanje. (2023, April 15).
- Determination of Acetaldehyde in Biological Samples by Gas Chromatography With Electron-Capture Detection - PubMed. (n.d.).
- Acetaldehyde Residue Detection by Agilent 7820 GC with FID in Polyethylene Terephthalate Bottles. (2014, March 28).
- Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure | American Journal of Enology and Viticulture. (n.d.).
- Acetaldehyde Residue Detection by Agilent 7820 GC with FID in Polyethylene Terephthalate Bottles | LabRulez GCMS. (n.d.).
- Quantitative Analysis of Acetaldehyde in Foods Consumed by Children using SPME/GC-MS(Tof), On-fiber Derivatization and Deuterate - Agronomy Research. (n.d.).
- Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC. (n.d.).
- SPME for GC Analysis - MilliporeSigma. (n.d.).
- The Application of Headspace: Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography/Mass Spectrometry (GC/MS) fo. (n.d.).
- Solid-Phase Microextraction (SPME): A Discussion - LCGC International. (2026, March 10).
- Acetaldehyde. (n.d.).
- Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review - MDPI. (2015, June 30).
- Full article: Current advances in solid-phase microextraction technique as a green analytical sample preparation approach - Taylor & Francis. (2025, April 3).
- Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temperature - MDPI. (2024, January 9).
- Quantitation of Acetaldehyde, Ethylene Oxide, 2-Chloroethanol, Ethylene Glycol, 1,4-Dioxane & Diethylene Glycol in PEG 3350 by using dynamic headspace GC-MS/MS - Shimadzu. (n.d.).
- 01-00311-EN Analysis of Acetaldehyde and Limonene in Recycled PET Using an HS-GC/MS System - Gcms.cz. (n.d.).
Sources
- 1. agronomy.emu.ee [agronomy.emu.ee]
- 2. fsc.go.jp [fsc.go.jp]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. lonroy.com [lonroy.com]
- 5. ecommerce.sist.si [ecommerce.sist.si]
- 6. agilent.com [agilent.com]
- 7. Determination of a robust headspace GC-MS/MS method for analysis of ethyl alcohol and acetaldehyde: clinical application to pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. F2013 Standard Test Method for Determination of Residual Acetaldehyde in Polyethylene Terephthalate Bottle Polymer Using an Automated Static Head-Space Sampling Device and a Capillary GC with a Flame Ionization Detector [store.astm.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. d-nb.info [d-nb.info]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NEMI Method Summary - 8315A [nemi.gov]
- 16. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 17. Determination of acetaldehyde in biological samples by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure | American Journal of Enology and Viticulture [ajevonline.org]
- 19. gcms.labrulez.com [gcms.labrulez.com]
- 20. img.antpedia.com [img.antpedia.com]
- 21. agilent.com [agilent.com]
- 22. mdpi.com [mdpi.com]
- 23. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Molecular Docking Protocols for Pyrazole Derivatives Targeting Kinases and Cyclooxygenases
Prepared by: Senior Application Scientist Target Audience: Computational Chemists, Structural Biologists, and Drug Discovery Professionals
Executive Summary & Scientific Rationale
The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a heavily utilized privileged scaffold in modern medicinal chemistry. Its structural geometry allows it to act simultaneously as a hydrogen bond donor and acceptor, while its aromaticity facilitates robust π−π stacking interactions within the hydrophobic pockets of target proteins[1].
In drug development, pyrazole derivatives are predominantly investigated for two distinct therapeutic avenues:
-
Oncology (EGFR Inhibition): Pyrazoles competitively bind to the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain, halting downstream proliferation signaling[1][2].
-
Inflammation (COX-2 Inhibition): Pyrazoles (such as the clinical drug celecoxib) selectively insert into the cyclooxygenase-2 (COX-2) active site, blocking the conversion of arachidonic acid to inflammatory prostaglandins[3][4].
Molecular docking provides a thermodynamic approximation of these binding events. As an application scientist, I emphasize that docking is not merely a geometric fit exercise; it requires rigorous physical chemistry parameters. This guide outlines a self-validating computational protocol for docking pyrazole derivatives using industry-standard tools like AutoDock Vina and Schrödinger Glide[5][6].
Mechanistic Pathway: EGFR Targeting
To successfully design an inhibitor, one must understand the biological cascade it interrupts. Pyrazole derivatives targeting EGFR prevent the conformational changes necessary for kinase activation.
EGFR signaling pathway and targeted inhibition by pyrazole derivatives at the kinase domain.
Causality in Experimental Design
Every step in a molecular docking pipeline exists to resolve specific biophysical artifacts. Understanding the causality behind these steps ensures the integrity of your results:
-
Energy Minimization of Ligands: Raw 2D-to-3D conversions often leave molecules in high-energy states with unnatural bond angles. Applying a force field (e.g., MMFF94) resolves steric strain. Failing to do this causes the scoring function to penalize the ligand for internal clashes, yielding artificially poor binding affinities[7].
-
Removal of Water Molecules: Bulk solvent water is removed from the crystal structure to prevent false steric clashes during docking[5]. Exception: If a specific water molecule is highly conserved and acts as a hydrogen-bond bridge between the protein and the native ligand, it must be retained.
-
Protonation State Assignment: The binding pocket's pH environment dictates the ionization states of amino acid residues (e.g., Histidine, Aspartate). Incorrect protonation states will destroy predicted electrostatic interactions and salt bridges.
Standardized Computational Workflow
Standardized computational workflow for molecular docking of pyrazole derivatives.
Step-by-Step Methodology
Phase 1: Ligand Preparation
-
Draw the 2D structures of the pyrazole derivatives using ChemDraw or MarvinSketch.
-
Convert to 3D structures and import into a preparation tool (e.g., AutoDock Tools or LigPrep).
-
Apply the MMFF94 force field to perform geometry optimization until the energy gradient converges (< 0.05 kcal/mol·Å)[7].
-
Assign Gasteiger or AM1-BCC partial charges and save the output in .pdbqt (for Vina) or .sdf (for Glide) format[5].
Phase 2: Protein Preparation
-
Retrieve target structures from the Protein Data Bank (PDB). For pyrazole studies, standard targets include:
-
Strip all co-crystallized ligands, non-essential ions, and bulk water molecules.
-
Add polar hydrogens to satisfy valencies and assign Kollman charges.
-
Optimize the hydrogen bond network at physiological pH (7.4).
Phase 3: Grid Generation & Self-Validation (Crucial E-E-A-T Step)
A docking protocol is only trustworthy if it is self-validating.
-
Center the grid box directly over the coordinates of the extracted native co-crystallized ligand.
-
Set the grid box dimensions (typically 20A˚×20A˚×20A˚ to 30A˚×30A˚×30A˚ ) to allow full rotational and translational sampling[9].
-
Internal Control: Re-dock the native ligand back into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the original crystal pose.
-
Acceptance Criteria: The protocol is validated only if the RMSD is ≤2.0A˚ . If the RMSD is higher, the scoring function or grid parameters must be adjusted before testing novel pyrazoles[6].
-
Phase 4: Docking Execution and Post-Docking Analysis
-
Execute docking using AutoDock Vina (employing the iterated local search global optimizer) or Schrödinger Glide (Standard Precision/Extra Precision)[5][6].
-
Extract the top-ranked poses based on the most negative binding affinity ( ΔG , kcal/mol).
-
Map non-covalent interactions (hydrogen bonds, halogen bonds, π−π stacking, and hydrophobic contacts) using visualization software like PyMOL or Discovery Studio Visualizer.
Quantitative Data Presentation
To benchmark the efficacy of novel pyrazole derivatives, their binding affinities must be compared against known clinical standards (e.g., Erlotinib for EGFR, Celecoxib for COX-2). The table below summarizes representative docking scores and selectivity profiles observed in recent validated studies[1][3].
| Target Protein | PDB ID | Ligand Class | Binding Affinity ( ΔG , kcal/mol) | Key Interacting Residues |
| EGFR (Wild-Type) | 1XKK | Erlotinib (Standard) | -9.8 | Met793, Thr790 |
| EGFR (Wild-Type) | 1XKK | Novel Pyrazoles | -10.3 to -10.1 | Met793, Leu718 |
| EGFR (Mutant) | 4HJO | Novel Pyrazoles | -10.9 to -10.6 | Met793, Cys797 (covalent potential) |
| COX-2 | 3LN1 | Celecoxib (Standard) | -9.9 | Arg120, Tyr355, Val523 |
| COX-2 | 3LN1 | Hybrid Pyrazoles | -12.9 to -12.2 | Arg120, Ser530, Tyr355 |
Data Interpretation Note: The enhanced binding affinity of pyrazole derivatives toward the mutant EGFR (4HJO) compared to the wild-type (1XKK) demonstrates the scaffold's potential for high selectivity, a critical factor in overcoming clinical drug resistance in non-small cell lung cancer (NSCLC)[1]. Similarly, interactions with the bulky side pocket of COX-2 (Val523) explain the high selectivity index of pyrazoles over COX-1[3][4].
References
-
Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and wild type Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS) URL: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents MDPI Molecules URL: [Link]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues National Institutes of Health (PMC) URL:[Link]
-
MOLECULAR DOCKING STUDIES ON SOME 4,5-DIHYDRO-1H-PYRAZOLE DERIVATIVES AS CYCLOOXYGENASE INHIBITORS DergiPark URL:[Link]
-
Steps in Molecular Docking Using AutoDock Tools Scribd URL:[Link]
-
A Deep-Learning Approach toward Rational Molecular Docking Protocol Selection MDPI URL: [Link]
-
A Deep-Learning Approach Toward Rational Molecular Docking Protocol Selection ChemRxiv URL: [Link]
-
(PDF) Molecular Docking Protocol ResearchGate URL: [Link]
-
Design, Molecular Docking Studies, Synthesis and Characterization of some New 4,5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Cyclooxygenase Inhibitors Research Journal of Pharmacy and Technology (RJPTONLINE) URL:[Link]
Sources
- 1. rjpbcs.com [rjpbcs.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Journal of Faculty of Pharmacy of Ankara University » Submission » MOLECULAR DOCKING STUDIES ON SOME 4,5-DIHYDRO-1H-PYRAZOLE DERIVATIVES AS CYCLOOXYGENASE INHIBITORS [dergipark.org.tr]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 2-(1H-pyrazol-1-yl)acetaldehyde Synthesis
Welcome to the technical support guide for the synthesis of 2-(1H-pyrazol-1-yl)acetaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to overcome common challenges and maximize yield in this synthesis.
Introduction: The Synthetic Challenge
2-(1H-pyrazol-1-yl)acetaldehyde is a valuable heterocyclic building block in medicinal chemistry. Its synthesis, while conceptually straightforward, often presents challenges that can significantly impact yield and purity. The most common and practical approach is a two-step process:
-
N-alkylation: Reaction of pyrazole with a protected acetaldehyde equivalent, typically 2-bromoacetaldehyde diethyl acetal.
-
Deprotection: Acid-catalyzed hydrolysis of the resulting acetal to unveil the target aldehyde.
This guide addresses the critical parameters and potential pitfalls in both stages of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing 2-(1H-pyrazol-1-yl)acetaldehyde? A1: The most prevalent and scalable method involves the N-alkylation of pyrazole with an electrophile containing a protected aldehyde, such as 2-haloacetaldehyde acetals, followed by acidic hydrolysis. This two-step approach is generally preferred because the free aldehyde is unstable under the basic conditions required for the initial N-alkylation step and would likely undergo self-condensation or polymerization.
Q2: Why can't I use 2-bromoacetaldehyde directly for the N-alkylation of pyrazole? A2: Using 2-bromoacetaldehyde directly is highly problematic. The aldehyde functional group is reactive toward the basic conditions and the nucleophilic pyrazole anion required for N-alkylation. This would lead to a complex mixture of products from aldol reactions, polymerization, and other side reactions, resulting in extremely low or no yield of the desired product. Acetal protection renders the aldehyde inert to these conditions.
Q3: My target molecule involves a substituted pyrazole. Does this change the synthesis strategy? A3: Yes, significantly. For unsymmetrically substituted pyrazoles, N-alkylation can produce a mixture of N1 and N2 regioisomers, which are often difficult to separate.[1] The ratio of these isomers is influenced by factors like steric hindrance from substituents on the pyrazole ring or the alkylating agent itself, as well as the reaction conditions (base, solvent, cation).[1][2] While this guide focuses on unsubstituted pyrazole, achieving regioselectivity is a primary challenge in many pyrazole syntheses.[2][3]
Q4: How stable is the final product, 2-(1H-pyrazol-1-yl)acetaldehyde? A4: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air.[4] The product should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. During workup and purification, it is crucial to avoid excessive heat and prolonged contact with strong acids or bases to prevent degradation.[4]
Troubleshooting Guide: From Low Yield to Product Purity
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Poor or No Yield in the N-Alkylation Step
Q: I am observing a very low yield of 2-(1H-pyrazol-1-yl)acetaldehyde diethyl acetal after reacting pyrazole with 2-bromoacetaldehyde diethyl acetal. What are the potential causes and how can I improve the outcome?
A: Low yield in this step is a common problem and can stem from several factors. A systematic approach is key to identifying the root cause.
Causality Analysis: The N-alkylation of pyrazole is an S_N2 reaction. Its success hinges on the efficient deprotonation of the pyrazole N-H to form the pyrazolate anion, a potent nucleophile. The reaction's efficiency is therefore highly dependent on the base, solvent, and temperature.
Troubleshooting Steps:
-
Re-evaluate Your Base: The base is critical for deprotonating the pyrazole nitrogen.
-
Weak Base (e.g., K₂CO₃): May not be strong enough for complete deprotonation, leading to a slow or incomplete reaction. This is a common cause of low conversion.
-
Strong Base (e.g., NaH): Highly effective for deprotonation. However, it is air- and moisture-sensitive. Ensure you are using fresh, high-quality NaH and anhydrous solvents. Add the pyrazole to the NaH suspension first and allow time for deprotonation (hydrogen evolution) before adding the alkylating agent.
-
-
Assess Solubility: Poor solubility of the pyrazole salt can hinder the reaction.[1]
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally effective. If using a stronger base like NaH, THF is also a good choice. Ensure the solvent is anhydrous, as water will quench the base and the pyrazolate anion.
-
-
Check Reagent Reactivity & Purity:
-
Alkylating Agent: 2-Bromoacetaldehyde diethyl acetal is more reactive than the chloro- equivalent. Ensure it has not decomposed during storage. It's advisable to use freshly opened or purified material.
-
Pyrazole: Verify the purity of your starting pyrazole. Impurities can interfere with the reaction.
-
-
Optimize Temperature: While many N-alkylations proceed at room temperature, gentle heating (e.g., 50-70 °C) can often increase the reaction rate and improve yield, especially if a weaker base is used. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.
Data Summary: Recommended Conditions for N-Alkylation
| Parameter | Condition A (Mild) | Condition B (Aggressive) | Rationale |
| Base | K₂CO₃ (2.0 eq) | NaH, 60% in oil (1.2 eq) | NaH is a stronger, non-nucleophilic base ensuring complete deprotonation. K₂CO₃ is easier to handle but less effective. |
| Solvent | Anhydrous DMF or Acetonitrile | Anhydrous THF or DMF | Polar aprotic solvents are required to dissolve the pyrazolate salt. Must be anhydrous, especially with NaH. |
| Temperature | 50-70 °C | 0 °C to Room Temperature | Heating is often needed with K₂CO₃. The NaH reaction is often exothermic and starts at 0°C for better control. |
| Reaction Time | 12-24 hours | 2-6 hours | The more reactive pyrazolate from NaH leads to significantly faster reaction times. |
Issue 2: Incomplete Hydrolysis of the Acetal
Q: My hydrolysis reaction stalls, and I'm left with a significant amount of the starting acetal. How can I drive the reaction to completion?
A: Acetal hydrolysis is a reversible, equilibrium-driven process.[5] To push the equilibrium towards the aldehyde product, you must follow Le Châtelier's principle.
Causality Analysis: The mechanism for acetal hydrolysis involves protonation of an acetal oxygen, elimination of an alcohol to form an oxocarbenium ion, attack by water, and subsequent deprotonation.[6] Every step is in equilibrium. A lack of sufficient acid or water will prevent the reaction from reaching completion.
Troubleshooting Steps:
-
Use Excess Water: The reaction consumes water. Using a large excess of water (e.g., using aqueous acid as the solvent system) shifts the equilibrium towards the products.
-
Ensure Sufficient Acid Catalyst: The reaction is acid-catalyzed. Common choices include dilute HCl, H₂SO₄, or p-toluenesulfonic acid (pTSA). Ensure you are using a catalytic amount that is sufficient to lower the pH effectively. For difficult hydrolyses, increasing the acid concentration can be effective.
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., 40-60 °C) can increase the rate of hydrolysis. However, be cautious, as excessive heat can promote side reactions or degradation of the aldehyde product.
-
Remove the Alcohol Byproduct: While more complex to set up, removing the ethanol byproduct as it forms (e.g., by distillation under carefully controlled conditions) can also drive the reaction to completion.[7]
Issue 3: Low Product Recovery and Purity After Workup
Q: The reaction appears clean by TLC/LC-MS, but my isolated yield is very low, and the product looks discolored. What could be the cause?
A: This often points to product degradation or loss during the workup and purification stages. Aldehydes can be sensitive molecules.
Troubleshooting Steps:
-
Careful Neutralization: After acidic hydrolysis, the reaction must be neutralized. Do this slowly and at a low temperature (ice bath) by adding a mild base like sodium bicarbonate (NaHCO₃) solution. Vigorous, exothermic neutralization at a high pH can cause the aldehyde to undergo aldol condensation or other decomposition pathways.
-
Efficient Extraction: The product may have some water solubility. Ensure you perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery. Washing the combined organic layers with brine can help break emulsions and remove excess water.
-
Avoid High Temperatures During Purification:
-
Distillation: If purifying by distillation, perform it under reduced pressure to lower the boiling point and minimize thermal stress on the product.
-
Chromatography: Flash column chromatography is often preferred. Run the column efficiently to minimize the time the product spends on the silica gel, which can be slightly acidic and promote degradation.
-
-
Consider a Bisulfite Adduct Purification: For challenging purifications, a classic method is to form the solid sodium bisulfite adduct.[8] The aldehyde reacts with aqueous sodium bisulfite to form a solid salt, which can be filtered off from non-aldehydic impurities. The aldehyde can then be regenerated by treating the adduct with a mild base (like NaHCO₃) or acid. This method is excellent for removing stubborn impurities and isolating the aldehyde.
Optimized Experimental Protocols
Protocol 1: Synthesis of 2-(1H-pyrazol-1-yl)acetaldehyde Diethyl Acetal
-
Reagents:
-
Pyrazole (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
2-Bromoacetaldehyde diethyl acetal (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous DMF.
-
Carefully add the sodium hydride portion-wise at 0 °C (ice bath).
-
Add a solution of pyrazole in anhydrous DMF dropwise to the NaH suspension over 20 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Cessation of H₂ gas evolution indicates complete deprotonation.
-
Cool the mixture back to 0 °C and add 2-bromoacetaldehyde diethyl acetal dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
-
Once the reaction is complete, quench it carefully by slowly adding ice-cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Wash the combined organic layers with water, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acetal, which can be purified by column chromatography or used directly in the next step if sufficiently pure.
-
Protocol 2: Hydrolysis to 2-(1H-pyrazol-1-yl)acetaldehyde
-
Reagents:
-
2-(1H-pyrazol-1-yl)acetaldehyde diethyl acetal (1.0 eq)
-
3M Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF) or Acetone (as a co-solvent)
-
-
Procedure:
-
Dissolve the crude acetal in THF or acetone in a round-bottom flask.
-
Add 3M aqueous HCl and stir the mixture vigorously at room temperature. The use of a co-solvent ensures the mixture remains homogeneous.
-
Monitor the reaction by TLC until all starting material is consumed (typically 2-4 hours).
-
Cool the flask in an ice bath and carefully neutralize the acid by the slow, portion-wise addition of solid sodium bicarbonate until CO₂ evolution ceases (pH ~7-8).
-
Extract the product into ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (<40 °C).
-
Purify the resulting crude aldehyde by flash column chromatography on silica gel.
-
Visualization of Workflows
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for low yield synthesis.
Synthetic Pathway Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US5527969A - Process for preparing acetaldehyde diethyl acetal - Google Patents [patents.google.com]
- 8. US3816478A - Purification of a material containing aldehyde impurities - Google Patents [patents.google.com]
Purification techniques for 2-(1H-pyrazol-1-yl)acetaldehyde
Welcome to the Technical Support Center for 2-(1H-pyrazol-1-yl)acetaldehyde . As a Senior Application Scientist, I have designed this guide to address the specific chemical challenges associated with this highly reactive intermediate.
Unlike standard aliphatic aldehydes, 2-(1H-pyrazol-1-yl)acetaldehyde possesses an electron-withdrawing pyrazole ring adjacent to the alpha-carbon. This structural feature drastically lowers the pKa of the alpha-protons, making the molecule exceptionally prone to enolization, aldol self-condensation, and polymerization. Furthermore, the basicity of the pyrazole nitrogen (N2) complicates standard silica gel chromatography.
This guide provides field-proven, self-validating protocols to ensure high-purity isolation and stable storage of your target compound.
Section 1: Troubleshooting & FAQs
Q: My purified 2-(1H-pyrazol-1-yl)acetaldehyde turned into a viscous yellow gel overnight. What happened? A: You are observing base/acid-catalyzed aldol condensation or trimerization. The alpha-protons of this molecule are highly acidic due to the adjacent pyrazole ring and carbonyl group. Even trace impurities (or the basicity of the pyrazole ring itself) can catalyze self-condensation at room temperature. Solution: Never store the free aldehyde neat at room temperature. Immediately dilute it in an inert solvent (e.g., anhydrous DCM or THF), flush with Argon, and store at -20°C. For long-term storage, the industry standard is to protect it as a diethyl acetal [1].
Q: I am losing >50% of my product on the silica column, and the TLC shows severe streaking. How can I improve recovery? A: Standard silica gel contains acidic silanol groups (pKa ~4.5). These acidic sites protonate the basic pyrazole nitrogen, causing severe streaking, and simultaneously catalyze the hydration/polymerization of the aldehyde group. Solution: You must deactivate your silica gel. Slurry-pack your column using a solvent system containing 2% Triethylamine (Et 3 N). Alternatively, switch to Neutral Alumina (Brockmann Grade II or III) to bypass acid-catalyzed degradation entirely.
Q: Can I purify this compound via vacuum distillation? A: Yes, but with extreme caution. Because the molecule is prone to thermal degradation, standard distillation often results in a polymerized mess in the boiling flask. You must use a high-vacuum short-path or Kugelrohr distillation setup (< 0.5 Torr) to keep the bath temperature strictly below 60°C. If your vacuum pump cannot achieve this, use the chemical bisulfite purification method instead.
Section 2: Visualizing Degradation & Purification Workflows
To understand how to handle this molecule, we must first map its degradation pathways and the logic behind our preferred purification method.
Fig 1: Primary degradation pathways of 2-(1H-pyrazol-1-yl)acetaldehyde.
Fig 2: Step-by-step logic of the Sodium Bisulfite Adduct Purification method.
Section 3: Step-by-Step Purification Methodologies
Method A: Sodium Bisulfite Adduct Purification (Recommended)
This is a self-validating, chemical purification method. It exploits the specific reactivity of the unhindered aldehyde to form a water-soluble sulfonate salt, leaving unreacted pyrazole starting materials and organic byproducts in the organic phase [2]. Because it avoids heat and acidic silica, it is the safest method for this specific molecule.
Protocol:
-
Adduct Formation: Dissolve your crude mixture in a water-immiscible solvent (e.g., Ethyl Acetate or Diethyl Ether). Add an equal volume of freshly prepared, saturated aqueous Sodium Bisulfite (NaHSO 3 , ~40% w/v).
-
Agitation: Stir vigorously at room temperature for 1 to 2 hours. The bisulfite adduct will form and partition into the aqueous layer (or precipitate as a white solid at the interface).
-
Phase Separation & Washing: Separate the layers. If a solid formed, filter it and wash it with cold Diethyl Ether. If it remained in solution, collect the aqueous layer and wash it twice with Diethyl Ether to remove non-aldehyde organic impurities. Discard the organic washes.
-
Regeneration: Cool the aqueous layer (or the re-suspended solid in water) to 0°C in an ice bath. Slowly add saturated aqueous Sodium Carbonate (Na 2 CO 3 ) until the pH reaches 8-9. Note: Avoid strong bases like NaOH, which can trigger immediate aldol condensation.
-
Extraction: Extract the regenerated free aldehyde immediately with Dichloromethane (DCM) (3 x 20 mL).
-
Isolation: Dry the combined DCM layers over anhydrous Na 2 SO 4 . Filter and concentrate under reduced pressure. Critical: Keep the rotary evaporator water bath below 30°C to prevent thermal degradation.
Method B: Deactivated Silica Gel Chromatography
Use this method only if the bisulfite method fails due to steric hindrance (rare for this molecule) or if you are purifying a highly lipophilic derivative.
Protocol:
-
Column Preparation: Prepare your eluent (e.g., 50:50 Hexanes:Ethyl Acetate). Add 2% v/v Triethylamine (Et 3 N) to the eluent.
-
Slurry Packing: Slurry pack 100-200 mesh silica gel using the Et 3 N-doped solvent. Flush the column with at least 2 column volumes of the solvent to fully neutralize the acidic silanol sites.
-
Loading: Load the crude 2-(1H-pyrazol-1-yl)acetaldehyde.
-
Elution: Run the column normally, maintaining 1% Et 3 N in all subsequent mobile phases.
-
Concentration: Pool the product fractions and concentrate immediately at <30°C. Co-evaporate with toluene to remove residual Et 3 N.
Section 4: Quantitative Comparison of Purification Strategies
To assist in experimental design, the following table summarizes the expected outcomes of various purification techniques applied to alpha-heteroaryl aldehydes.
| Purification Method | Expected Yield | Purity | Scalability | Processing Time | Best Used For |
| Bisulfite Adduct | 75 - 85% | > 95% | High (>10g) | 4 - 5 hours | Primary isolation; removing unreacted pyrazole. |
| Deactivated Silica | 50 - 65% | > 90% | Medium (1-5g) | 2 - 3 hours | Complex mixtures where bisulfite fails. |
| Standard Silica | < 20% | Low | Low | 2 - 3 hours | Not recommended. Causes severe degradation. |
| High-Vacuum Distillation | 60 - 70% | > 98% | High (>20g) | 3 - 4 hours | Final polishing of pre-purified, volatile batches. |
Section 5: Long-Term Storage via Acetal Protection
Because the free aldehyde is inherently unstable, commercial suppliers and drug development professionals rarely store it neat. The industry standard is to convert the purified aldehyde into a diethyl acetal (e.g., 1-(2,2-diethoxyethyl)-1H-pyrazole) immediately after purification [1][3].
Brief Acetalization Protocol: Reflux the purified 2-(1H-pyrazol-1-yl)acetaldehyde in absolute ethanol with a catalytic amount of p-Toluenesulfonic acid (pTSA) and triethyl orthoformate (as a water scavenger) for 4 hours. Quench with NaHCO 3 , extract, and concentrate. The resulting acetal is indefinitely stable at room temperature and can be easily deprotected back to the aldehyde using 1M HCl in THF just prior to your next synthetic step.
References
-
Avantor Sciences (Commercial Standard Reference). (4-Bromo-1H-pyrazol-1-yl)acetaldehyde diethyl acetal. Demonstrates the industry standard of storing reactive pyrazole-acetaldehydes as stable diethyl acetals to prevent polymerization.
-
Armarego, W. L. F., & Chai, C. (2012). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann. Standard authoritative methodology for the bisulfite purification of reactive aldehydes.
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th Edition). John Wiley & Sons. Comprehensive conditions for the protection and deprotection of aldehydes as acetals.
Technical Support Center: Troubleshooting Regioselectivity in Knorr Pyrazole Synthesis
As a Senior Application Scientist, I frequently encounter researchers struggling with the Knorr pyrazole synthesis. While the condensation of 1,3-diketones with hydrazines is the most direct route to the pyrazole scaffold, the use of monosubstituted hydrazines (e.g., aryl- or alkylhydrazines) often yields an intractable mixture of 1,3- and 1,5-disubstituted regioisomers.
This guide deconstructs the mechanistic causality behind this issue and provides field-proven, self-validating protocols to enforce strict regiocontrol in your synthetic workflows.
Part 1: The Causality of Regioisomerism
The lack of regioselectivity in standard Knorr syntheses stems from a dual-competition mechanism. A non-symmetrical 1,3-diketone possesses two distinct electrophilic carbonyl carbons. Simultaneously, a monosubstituted hydrazine ( R−NH−NH2 ) possesses two nucleophilic nitrogen atoms:
-
The Terminal Nitrogen ( NH2 ): Sterically unhindered and more nucleophilic/basic.
-
The Internal Nitrogen ( NH−R ): Sterically hindered and less nucleophilic.
When the reaction is run under standard thermodynamic conditions (e.g., refluxing ethanol), the energy difference between the transition states of the two competing initial nucleophilic attacks is negligible. To achieve regiocontrol, we must bias the kinetics of the initial attack through solvent microenvironments, pH modulation, or substrate pre-activation.
Caption: Mechanistic divergence in Knorr pyrazole synthesis based on pH-directed nucleophilic attack.
Part 2: Troubleshooting Guide & FAQs
Q1: Why does my reaction yield a 1:1 mixture in ethanol, and how can I fix it without changing my substrates? Answer: Ethanol acts as a generic hydrogen-bond donor and acceptor, failing to differentiate the two carbonyl groups of the diketone. To fix this, switch to highly fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). Fluorinated alcohols are strong hydrogen-bond donors but exceptionally poor acceptors. They selectively coordinate with the more electron-rich (more basic) carbonyl oxygen of the 1,3-diketone. This selective activation dramatically increases the electrophilicity of one specific carbonyl, directing the initial nucleophilic attack of the hydrazine and frequently boosting regioselectivity from 1:1 to >99:1 1.
Q2: How does adjusting the reaction pH influence the regiochemical outcome? Answer: pH tuning exploits the differential basicity of the two hydrazine nitrogens. The terminal NH2 is inherently more basic than the internal NH−R group.
-
Acidic Conditions: Adding a catalytic amount of acid (e.g., glacial acetic acid or HCl) preferentially protonates the terminal nitrogen, rendering it non-nucleophilic. The initial attack is forced to occur via the internal, substituted nitrogen, leading to one specific regioisomer [[2]]().
-
Neutral/Basic Conditions: The terminal nitrogen remains unprotonated. Being less sterically hindered, it initiates the attack, favoring the alternate regioisomer 2.
Q3: Solvent and pH optimizations are failing due to extreme steric bulk on my hydrazine. What is the next logical step? Answer: When kinetic biasing fails, you must alter the inherent electrophilicity of the substrate. Replace the 1,3-diketone with a 1,3-dicarbonyl surrogate, such as an acetylenic ketone or a β -enaminone. Acetylenic ketones possess a highly reactive alkyne conjugated to a ketone, dictating a strict Michael-type addition followed by cyclization. This effectively eliminates the competing pathway and yields a single regioisomer with predictable selectivity 3.
Part 3: Quantitative Data & Experimental Protocols
Regioselectivity Data Summary
The following table summarizes the quantitative impact of solvent microenvironments on the regioisomeric ratio during the condensation of monosubstituted hydrazines with non-symmetrical 1,3-diketones 1.
| Solvent System | Hydrazine Type | Additive | Major Regioisomer Ratio |
| Ethanol (EtOH) | Monosubstituted | None | ~ 50:50 |
| Ethanol (EtOH) | Monosubstituted | Catalytic AcOH | ~ 90:10 |
| 2,2,2-Trifluoroethanol (TFE) | Monosubstituted | None | > 95:5 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Monosubstituted | None | > 99:1 |
Protocol A: Regioselective Synthesis using a Fluorinated Solvent (TFE)
Use this protocol when neutral conditions are required to protect acid-sensitive functional groups.
-
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the non-symmetrical 1,3-diketone (1.0 equiv) in anhydrous 2,2,2-trifluoroethanol (TFE) to create a 0.2 M solution.
-
Addition: Cool the solution to 0 °C using an ice bath. Slowly add the substituted hydrazine (1.05 equiv) dropwise over 10 minutes to prevent thermal runaway and maintain kinetic control.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Validation Checkpoint (Self-Validating Step): Aliquot 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Confirm the disappearance of the diketone mass. A single major peak corresponding to the pyrazole mass indicates successful regiocontrol. If two distinct peaks with identical masses are present, proceed to Protocol B.
-
Isolation: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to isolate the pure regioisomer.
Protocol B: Acid-Directed Regioselective Synthesis
Use this protocol to force nucleophilic attack via the internal nitrogen of the hydrazine.
-
Pre-activation: Dissolve the 1,3-diketone (1.0 equiv) in ethanol (0.2 M). Add glacial acetic acid (0.1 equiv) and stir for 15 minutes at room temperature to pre-activate the carbonyls.
-
Addition: Add the substituted hydrazine (1.1 equiv) in one portion.
-
Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 3 hours.
-
Validation Checkpoint (Self-Validating Step): Perform TLC analysis (typically 3:1 Hexanes/EtOAc). A single, tight spot indicates successful regiocontrol. Streaking or a "figure-eight" spot indicates an isomeric mixture, suggesting the steric bulk of the substrate has overpowered the pH bias.
-
Isolation: Cool to room temperature, neutralize with saturated aqueous NaHCO3 , extract with dichloromethane, dry over Na2SO4 , and concentrate for NMR characterization.
Part 4: Troubleshooting Workflow
Caption: Step-by-step troubleshooting workflow for resolving poor regioselectivity in pyrazole synthesis.
References
-
[1] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications.
-
[2] 5-Benzhydryl-1H-pyrazole | Research Chemical. Benchchem.
-
[3] Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Thieme Connect.
Sources
Technical Support Center: Navigating the Stability of 2-(1H-pyrazol-1-yl)acetaldehyde in Solution
Welcome to the technical support center for 2-(1H-pyrazol-1-yl)acetaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this reactive aldehyde in their experimental workflows. As a bifunctional molecule, 2-(1H-pyrazol-1-yl)acetaldehyde presents unique stability challenges that can impact experimental reproducibility and outcomes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices for handling this compound in solution, ensuring the integrity of your research.
Understanding the Instability: A Tale of Two Functional Groups
The inherent instability of 2-(1H-pyrazol-1-yl)acetaldehyde arises from the interplay between the pyrazole ring and the acetaldehyde side chain. While the pyrazole ring itself is a relatively stable aromatic heterocycle, the aldehyde functional group is highly susceptible to a variety of transformations. The proximity of the pyrazole ring can electronically influence the reactivity of the aldehyde, potentially exacerbating these stability issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with 2-(1H-pyrazol-1-yl)acetaldehyde in solution.
Observation: My solution of 2-(1H-pyrazol-1-yl)acetaldehyde is turning brown.
Question 1: What is causing the brown discoloration of my 2-(1H-pyrazol-1-yl)acetaldehyde solution, and how can I prevent it?
Answer: A brown discoloration is a common indicator of oxidation.[1] Aldehydes are readily oxidized to carboxylic acids, and this process can be accelerated by exposure to air (oxygen), light, and trace metal impurities. The pyrazole ring itself can also be susceptible to oxidative degradation under certain conditions.
Root Cause Analysis & Prevention:
-
Oxidation: The primary culprit is the oxidation of the aldehyde group to 2-(1H-pyrazol-1-yl)acetic acid. This can be catalyzed by light and air.
-
Prevention:
-
Inert Atmosphere: Always handle and store the compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.[1]
-
Light Protection: Use amber glass vials or wrap your containers in aluminum foil to protect the compound from light-induced degradation.[1]
-
Solvent Purity: Use freshly distilled or high-purity, de-gassed solvents to minimize the presence of dissolved oxygen and metallic impurities.
-
Observation: I'm seeing new, unexpected spots on my TLC plate or peaks in my HPLC/LC-MS analysis after a short time in solution.
Question 2: My analysis shows the presence of new impurities shortly after dissolving 2-(1H-pyrazol-1-yl)acetaldehyde. What are these and how can I avoid them?
Answer: The appearance of new spots or peaks suggests rapid degradation in solution. For a reactive aldehyde like this, several pathways are likely:
-
Aldol Condensation/Polymerization: Aldehydes with α-hydrogens are prone to self-condensation reactions (aldol reaction) to form β-hydroxy aldehydes, which can then dehydrate. This can lead to the formation of oligomers and polymers, which may appear as a smear or multiple spots on a TLC plate.
-
Hydration: In aqueous solutions, aldehydes can exist in equilibrium with their corresponding geminal diol (hydrate) form.[2] While this is a reversible process, the hydrate may have different chromatographic behavior.
-
Formation of Acetals/Hemiacetals: If your solvent is an alcohol (e.g., methanol, ethanol), the aldehyde can react to form hemiacetals and acetals, especially in the presence of acid or base catalysts.[2]
Troubleshooting Workflow:
Caption: Recommended workflow for handling the aldehyde.
Advanced Topics
Question 4: Are there any analytical methods to quantify the degradation of 2-(1H-pyrazol-1-yl)acetaldehyde?
Answer: Yes, several analytical techniques can be employed to monitor the stability and purity of your compound.
-
HPLC with UV detection: This is a powerful method for separating the parent aldehyde from its degradation products. [3][4] * Method Development: A reverse-phase C18 column is a good starting point. The mobile phase will likely be a mixture of acetonitrile or methanol and water with a possible pH modifier. The pyrazole ring provides a good chromophore for UV detection.
-
¹H NMR Spectroscopy: Nuclear Magnetic Resonance can provide structural information about the degradation products. The aldehyde proton will have a characteristic chemical shift (around 9-10 ppm). The disappearance of this signal and the appearance of new signals can be used to track degradation.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can be used to identify the molecular weights of the impurities, aiding in the elucidation of their structures and the degradation pathways.
Table: Summary of Potential Degradation Products and their Characteristics
| Degradation Product | Potential Cause | Analytical Signature |
| 2-(1H-pyrazol-1-yl)acetic acid | Oxidation | Change in retention time (HPLC), disappearance of aldehyde proton and appearance of carboxylic acid proton (NMR), mass increase of 16 amu (LC-MS). |
| Aldol Adducts/Polymers | Self-condensation (catalyzed by acid/base) | Multiple new peaks/spots, potentially broad peaks (HPLC/TLC), complex new signals (NMR). |
| Hydrate (gem-diol) | Presence of water | May co-elute or have a different retention time (HPLC), disappearance of aldehyde proton and appearance of new CH-OH signals (NMR). |
| Hemiacetal/Acetal | Reaction with alcohol solvents | New peaks (HPLC), characteristic signals for the acetal/hemiacetal moiety (NMR). |
By understanding the inherent reactivity of 2-(1H-pyrazol-1-yl)acetaldehyde and implementing these handling and troubleshooting strategies, researchers can significantly improve the reliability and success of their experiments.
References
- Technical Support Center: Stability and Storage of Pyrazole Compounds. Benchchem.
-
Synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals: toward combinatorial solid phase synthesis of novel peptide isosteres. PubMed. Available at: [Link]
-
Aldehyde. Wikipedia. Available at: [Link]
-
NMAM 3507: ACETALDEHYDE by HPLC. Restored CDC. Available at: [Link]
-
Rapid and sensitive method for the determination of acetaldehyde in fuel ethanol by high-performance liquid chromatography with UV-Vis detection. ResearchGate. Available at: [Link]
-
An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. PMC. Available at: [Link]
Sources
Technical Support Center: Troubleshooting the Vilsmeier-Haack Formylation of Pyrazoles
Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the mechanistic and practical hurdles of the Vilsmeier-Haack (VH) reaction.
The VH reaction is a cornerstone method for regioselectively introducing a formyl group (-CHO) onto electron-rich heterocyclic rings, typically at the C4 position of pyrazoles[1][2]. While the reaction is highly reliable for standard substrates, structural variations in pyrazole derivatives often lead to poor yields, unwanted side reactions, and complex aqueous workups[1][3]. This guide deconstructs the causality behind these failures and provides self-validating protocols to ensure reproducible synthesis.
Reaction Mechanism & Troubleshooting Logic
To effectively troubleshoot, one must first understand the electrophilic aromatic substitution pathway at play. The diagram below illustrates the critical junctures where the reaction commonly fails and the corresponding interventions.
Troubleshooting workflow and mechanism for the Vilsmeier-Haack formylation of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: Why is my pyrazole formylation yielding low conversion despite using excess Vilsmeier reagent? Causality: The Vilsmeier reagent (a chloroiminium salt) is a relatively weak electrophile[4]. If your pyrazole substrate contains electron-withdrawing groups (EWGs) such as halogens or nitro groups, the electron density at the C4 position is heavily depleted, making the initial nucleophilic attack on the iminium carbon energetically unfavorable[3][4]. Furthermore, the Vilsmeier reagent is acutely moisture-sensitive; trace water in the DMF solvent or ambient humidity will rapidly hydrolyze the chloroiminium salt back into DMF and HCl, neutralizing the active reagent before the pyrazole can react[1]. Solution:
-
Ensure strictly anhydrous conditions by using flame-dried glassware and high-purity, anhydrous DMF and POCl₃[1].
-
For deactivated pyrazoles, do not simply extend the time at room temperature. You must increase the thermal energy (heating up to 90–120 °C) and increase the equivalents of the Vilsmeier reagent (up to 4–6 eq.) to force the equilibrium forward[1][3].
Q2: I am observing chlorinated byproducts instead of the desired formylated pyrazole. What causes this? Causality: Phosphorus oxychloride (POCl₃) is not just an activator; it is a potent chlorinating agent. At elevated temperatures, or when used in massive excess, competitive chlorination can outpace the formation of the iminium intermediate[4]. If the pyrazole possesses susceptible functional groups (e.g., hydroxyls, methoxy groups, or unprotected N-H sites), POCl₃ will convert these to chloro-substituents[4][5]. Solution:
-
Lower the reaction temperature to the minimum threshold required for formylation (monitor via TLC).
-
Strictly control the stoichiometry of POCl₃. Use a slight excess (1.2–2.0 eq.) rather than a massive excess unless dealing with highly deactivated substrates.
Q3: My formylated product is highly water-soluble, leading to poor recovery during the aqueous workup. How can I optimize isolation? Causality: The intermediate iminium salt must be hydrolyzed to the aldehyde during the aqueous quench[1]. However, pyrazole-4-carbaldehydes often exhibit significant hydrogen bonding and high polarity, making them partially or highly soluble in the aqueous phase[1]. Additionally, neutralizing the highly acidic mixture with base generates salts that can cause emulsion formation, hindering phase separation[1]. Solution:
-
Saturate the aqueous layer with NaCl (brine) prior to extraction. This "salting-out" effect decreases the polarity of the aqueous phase, driving the organic product into the organic layer[1].
-
Abandon standard solvents like diethyl ether. Extract multiple times with a highly polar organic solvent such as ethyl acetate or a dichloromethane/isopropanol mixture (3:1 ratio)[1].
Quantitative Optimization Matrix
The following table summarizes the recommended baseline conditions based on the electronic nature of your specific pyrazole derivative. Use this data to calibrate your initial experimental setup.
| Pyrazole Substrate Type | POCl₃ Equivalents | Reaction Temperature | Reaction Time | Expected Yield Range | Primary Troubleshooting Focus |
| Electron-Rich (e.g., Alkyl-substituted) | 1.2 - 1.5 eq | 0 °C to RT | 1 - 3 h | 75% - 90% | Avoid over-heating to prevent unwanted chlorination side-reactions. |
| Neutral (e.g., Aryl-substituted) | 1.5 - 2.0 eq | 60 °C - 80 °C | 3 - 6 h | 65% - 85% | Monitor strictly via TLC; quench immediately upon starting material consumption. |
| Electron-Deficient (e.g., Halogenated) | 3.0 - 5.0 eq | 90 °C - 120 °C | 8 - 24 h | 40% - 60% | Maintain strictly anhydrous conditions over long heating periods. |
Self-Validating Experimental Protocol
This step-by-step methodology incorporates visual and thermal checkpoints to validate the success of each phase before proceeding to the next.
General Protocol for the Vilsmeier-Haack Formylation of Pyrazoles
-
Reagent Preparation (The Vilsmeier Complex):
-
Charge a flame-dried, round-bottom flask with anhydrous DMF (3.0 to 6.0 eq., acting as both reagent and solvent) under an inert argon atmosphere. Cool the flask to 0–5 °C using an ice-water bath.
-
Add POCl₃ (1.5 to 4.0 eq., depending on substrate reactivity) dropwise via a syringe over 15 minutes.
-
Self-Validation Checkpoint: The reaction is highly exothermic. You should observe a slight increase in viscosity and the formation of a pale yellow tint. This confirms the successful generation of the active chloroiminium salt[1].
-
-
Substrate Addition:
-
Dissolve the pyrazole substrate (1.0 eq.) in a minimal volume of anhydrous DMF.
-
Add this solution dropwise to the cold Vilsmeier reagent to prevent thermal spikes[1].
-
-
Electrophilic Aromatic Substitution:
-
Hydrolysis & Quench:
-
Neutralization & Isolation:
-
Slowly add a saturated aqueous solution of NaHCO₃ or Na₂CO₃ until the pH stabilizes at ~7.0. Caution: Rapid addition will cause violent CO₂ evolution and emulsion formation[1].
-
Saturate the neutralized aqueous layer with solid NaCl.
-
Extract the aqueous phase with Ethyl Acetate (3 × 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude pyrazole-4-carbaldehyde[1].
-
References
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent Source: RSC Advances URL: [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Source: Arkat USA URL:[Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Source: MDPI URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-(1H-pyrazol-1-yl)acetaldehyde
Welcome to the Technical Support Center. 2-(1H-pyrazol-1-yl)acetaldehyde is a highly versatile, bifunctional building block utilized extensively in the synthesis of C-scorpionate ligands, complex heterocycles, and pharmaceutical APIs. However, its reactivity is notoriously capricious.
As a Senior Application Scientist, I frequently consult with research teams struggling with stalled reactions, poor yields, or intractable polymeric mixtures when utilizing this compound. The root cause almost always traces back to a single variable: solvent selection . This guide is designed to deconstruct the causality behind these failures and provide field-proven, self-validating methodologies to optimize your workflows.
Part 1: The Mechanistic Triad (Understanding Causality)
The reactivity of 2-(1H-pyrazol-1-yl)acetaldehyde is governed by a dynamic structural equilibrium dictated entirely by its solvent environment. The strongly electron-withdrawing nature of the adjacent pyrazole ring highly sensitizes the carbonyl carbon, forcing the molecule into one of three states:
-
Free Aldehyde (The Electrophile): Dominant in anhydrous, non-polar solvents. This is the desired state for nucleophilic additions (e.g., oxime formation, reductive aminations).
-
Gem-Diol / Hydrate (The Thermodynamic Sink): Dominant in aqueous or highly protic media. Water attacks the activated carbonyl, forming a stable, electrophilically "dead" hydrate.
-
Enol / Enolate (The Nucleophile): Dominant in polar aprotic solvents or under basic conditions. The α -protons are highly labile, leading to tautomerization. The resulting enol is highly nucleophilic at the α -carbon, triggering rapid aldol-type self-condensation.
Solvent-driven structural equilibrium of 2-(1H-pyrazol-1-yl)acetaldehyde.
Part 2: Troubleshooting & FAQs
Q1: My nucleophilic addition (e.g., oxime formation) is completely stalling in aqueous ethanol. What is the mechanism behind this failure? A1: You have fallen into the hydration sink. In aqueous or highly protic solvents, 2-(1H-pyrazol-1-yl)acetaldehyde rapidly converts to its unreactive gem-diol form. The electron-withdrawing pyrazole ring stabilizes this hydrate, severely depressing the electrophilicity of the carbon center. Solution: Shift to anhydrous non-polar solvents (e.g., Toluene, DCM) or adopt solvent-free mechanochemical conditions. Recent advancements demonstrate that ball-milling equimolar amounts of the aldehyde and nucleophile completely bypasses the hydration sink, yielding quantitative conversions without solvent interference (1).
Q2: When attempting a base-catalyzed multicomponent reaction in DMF, I isolate a complex, high-molecular-weight mixture instead of my product. Why? A2: You are observing uncontrolled aldol polymerization. In polar aprotic solvents (like DMF or DMSO) combined with a base, the molecule rapidly tautomerizes to its enol form. This renders the α -carbon highly nucleophilic, which immediately attacks the remaining free aldehyde in the solution, triggering a cascade of self-condensations. Solution: If a base is strictly required, utilize bulky, non-nucleophilic bases (e.g., DIPEA) in less polar solvents, or maintain strict stoichiometric control under cryogenic conditions.
Q3: How do I verify the structural state of my starting material before initiating a sensitive synthesis? A3: You cannot react what you cannot accurately measure. Because isolating pure α -heteroaryl aldehydes is notoriously difficult due to solvent incompatibilities (2), you must perform a pre-reaction NMR validation. Dissolve an aliquot in anhydrous CDCl3 . The free aldehyde proton appears as a distinct triplet around δ 9.5–9.8 ppm. If the material has hydrated due to atmospheric moisture, you will observe a dramatic shift to a triplet around δ 5.0–5.5 ppm, corresponding to the CH(OH)2 proton.
Part 3: Quantitative Data & Solvent Selection Matrix
To aid in experimental design, consult the following matrix summarizing the thermodynamic state of the aldehyde across different solvent systems.
| Solvent System | Dominant Species | Reactivity Profile | Recommended Application |
| Water / Aqueous Alcohols | Gem-Diol (Hydrate) | Low electrophilicity, highly stable | Storage as hydrate salt; requires strong acid catalysis to force reactivity |
| Anhydrous DCM / Toluene | Free Aldehyde | High electrophilicity at C=O | Reductive aminations, Wittig reactions, oxime/imine formation |
| DMF / DMSO + Base | Enolate / Enol | Nucleophilic at α -carbon | Aldol reactions; extremely high risk of self-condensation |
| Solvent-Free (Milling) | Free Aldehyde (Solid) | Extremely high contact reactivity | Green synthesis of C-scorpionates and oximes |
Part 4: Experimental Workflows & Methodologies
To bypass the solvent-induced pitfalls described above, modern protocols rely on mechanochemistry. The following self-validating protocol details the synthesis of 2-(1H-pyrazol-1-yl)acetaldehyde oxime without the use of bulk solvents.
Protocol: Mechanochemical Synthesis of Pyrazolyl-Acetaldehyde Oximes
Rationale: Operating in a solvent-free environment prevents the thermodynamic sink of hydration and mitigates base-catalyzed aldol condensation, maximizing atom economy.
Step 1: Reagent Loading Inside a fume hood, add equimolar amounts (1.0 mmol) of 2-(1H-pyrazol-1-yl)acetaldehyde and hydroxylamine hydrochloride into a 15 mL stainless-steel milling jar. Note: Ensure the aldehyde is verified as the free form via NMR prior to loading.
Step 2: Base Addition Add exactly 1.0 equivalent of anhydrous solid sodium carbonate ( Na2CO3 ). Causality: Using a solid, heterogeneous base in a solvent-free environment neutralizes the HCl from the hydroxylamine without generating a solvated enolate, thereby preventing self-condensation.
Step 3: Mechanochemical Activation Add two 7 mm stainless-steel milling balls to the jar. Seal the jar and mill at a frequency of 25 Hz for exactly 30 minutes.
Step 4: Isolation Open the jar and extract the resulting fine powder with a minimal volume of anhydrous ethyl acetate (approx. 5 mL). Filter the suspension through a short Celite pad to remove the inorganic salts ( NaCl , unreacted Na2CO3 ). Concentrate the filtrate under reduced pressure to yield the crude oxime.
Step 5: Self-Validation Check (Critical) Analyze the crude product via 1H -NMR in CDCl3 .
-
Pass Condition: Disappearance of the aldehyde peak ( δ 9.5 ppm) and the appearance of the oxime CH=N peak ( δ ~7.5 ppm).
-
Fail Condition: If a peak at δ 5.0 ppm persists, ambient moisture contaminated the milling jar, resulting in hydrate formation. Discard and repeat with strictly anhydrous handling.
Part 5: Troubleshooting Decision Tree
Use the following logical workflow to diagnose and correct solvent-related reaction failures.
Decision tree for troubleshooting solvent-induced side reactions.
References
- On the mechanochemical synthesis of C-scorpionates with an oxime moiety and their application in the copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction.RSC Publishing.
- A Perspective on Innovating the Chemistry Lab Bench.
- (4-iodo-1H-pyrazol-1-yl)acetaldehyde | 1172074-04-2.Benchchem.
Sources
- 1. On the mechanochemical synthesis of C-scorpionates with an oxime moiety and their application in the copper-catalyzed azide–alkyne cycloaddition (CuAA ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ05017C [pubs.rsc.org]
- 2. A Perspective on Innovating the Chemistry Lab Bench - PMC [pmc.ncbi.nlm.nih.gov]
Scaling up the synthesis of pyrazole-based intermediates
Welcome to the Technical Support Center for the scale-up synthesis of pyrazole-based intermediates. This guide is designed for process chemists and drug development professionals transitioning pyrazole syntheses from bench-scale discovery to pilot-plant manufacturing.
Transitioning to kilogram-scale introduces severe challenges in thermal management, regioselectivity, and purification. This center provides field-proven troubleshooting strategies, mechanistic explanations, and scalable protocols to ensure safe and efficient production.
Section 1: Frequently Asked Questions (FAQs)
Q1: How do I safely manage the severe exotherm during hydrazine condensation at the kilogram scale? A1: The condensation of hydrazine with 1,3-dicarbonyls or enaminones (Knorr synthesis) is notoriously exothermic. The rapid nucleophilic attack on the carbonyl carbon, followed by the elimination of water to form the C=N bond, releases substantial heat. At scale, the reactor's reduced surface-area-to-volume ratio makes heat dissipation inefficient, posing a severe risk of thermal runaway and explosive decomposition[1].
-
Actionable Solutions: Never use anhydrous hydrazine at scale. Transition to a controlled, slow-feed addition of hydrazine monohydrate into a diluted reaction mixture[1]. For ultimate safety, transition the cyclization step to a continuous flow reactor. The microfluidic environment provides a massive surface-area-to-volume ratio, allowing instantaneous heat transfer and safe operation even at elevated temperatures[2][3].
Q2: My batch synthesis yields a 60:40 mixture of pyrazole regioisomers. How can I achieve complete regioselectivity? A2: Asymmetrical 1,3-dicarbonyls often yield regioisomeric mixtures because the hydrazine nucleophile can attack either electrophilic carbonyl carbon, driven by subtle steric and electronic differences.
-
Actionable Solutions: If you must use the Knorr route, the addition of specific directing additives (e.g., catalytic TBAI or equimolar bases like DIPEA or DBU) can shift regioselectivity from 8:1 to >99:1 by altering the transition state energy of the initial attack[4]. Alternatively, abandon the dicarbonyl route and utilize a base-mediated [3+2] cycloaddition. Reacting N-alkylated tosylhydrazones with terminal alkynes using t -BuOK and 18-crown-6 in pyridine provides complete regioselectivity and avoids hazardous diazo intermediates[5].
Q3: Column chromatography is a bottleneck in our pilot plant. How can we purify pyrazole intermediates without it? A3: Chromatographic purification is economically and logistically unviable for multi-kilogram scale-up. You must design the synthesis to allow for isolation via crystallization or liquid-liquid extraction.
-
Actionable Solutions: Exploit the chemical properties of the pyrazole core or its precursors. For example, pyrazole-4-thiols can be converted into highly water-soluble potassium salts; lipophilic impurities are simply washed away with organic solvents (like DCM) before the aqueous layer is re-acidified to precipitate the pure product[6]. If your precursor is a complex ketone, form a water-soluble bisulfite adduct to reject organic impurities into an MTBE layer, then revert it to the ketone with KOH prior to cyclization[7].
Section 2: Quantitative Process Comparison
To justify the capital expenditure of upgrading your pilot plant, the following table summarizes the quantitative advantages of transitioning from batch to continuous flow for pyrazole scale-up.
| Process Parameter | Traditional Batch Process | Continuous Flow Process | Mechanistic Causality / Advantage |
| Reaction Time | 2–9 hours | 2–15 minutes | Rapid mixing in micro-channels accelerates mass transfer and kinetics[3][8]. |
| Exotherm Control | Poor (High risk of runaway) | Excellent ( ΔT<2∘ C) | Flow coils dissipate heat instantly, preventing thermal decomposition[2]. |
| Regioselectivity | Prone to thermodynamic mixtures | Highly controlled | Precise residence times prevent unwanted thermodynamic equilibration[3]. |
| Hydrazine Inventory | High risk (Large bulk volumes) | Minimized risk | Reagents are consumed immediately upon mixing, reducing active inventory[2]. |
Section 3: Experimental Workflows
Protocol A: Regioselective Batch Synthesis via N-Alkylated Tosylhydrazones
This protocol bypasses the regioselectivity issues of the Knorr synthesis by utilizing a [3+2] cycloaddition mechanism[5].
-
Reactor Charging: To a clean, dry reactor under an inert nitrogen atmosphere, charge the N-alkylated tosylhydrazone (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Solvent & Base Addition: Add anhydrous pyridine (0.2 M relative to substrate) to dissolve the reagents. Slowly charge t -BuOK (2.0 equiv) and 18-crown-6 (0.2 equiv). Causality: 18-crown-6 sequesters the potassium cation, increasing the basicity of the alkoxide to drive the initial nucleophilic addition.
-
Heating & Cyclization: Heat the reactor to 80 °C for 4–6 hours. The mechanism proceeds via nucleophilic addition, a 1,3-H shift, cyclization, and final protonation.
-
Workup: Cool the reactor to 20 °C. Quench with saturated aqueous NH4Cl to neutralize the base. Extract the aqueous layer with ethyl acetate.
-
Isolation: Concentrate the organic layer under reduced pressure and crystallize the 1,3,5-trisubstituted pyrazole from a mixture of ethanol/water.
Protocol B: Continuous Flow Synthesis of Pyrazoles
This protocol is designed to safely manage the hydrazine exotherm and drastically reduce reaction times[3][8].
-
Feed Preparation:
-
Stream A: Prepare a 0.5 M solution of the 1,3-dicarbonyl precursor (or sydnone) in anhydrous DMF.
-
Stream B: Prepare a 1.5 M solution of hydrazine monohydrate in DMF.
-
-
System Priming: Prime the continuous flow system (equipped with a stainless-steel coil reactor and a glass T-mixer) with neat DMF. Set the reactor coil temperature to 140 °C.
-
Reaction Execution: Pump Stream A and Stream B into the T-mixer using continuous syringe pumps. Adjust the flow rates so that Stream B delivers 3.0 equivalents of hydrazine relative to Stream A. Set the total flow rate to achieve a residence time of exactly 2.0 minutes in the heated coil.
-
In-Line Quenching: Direct the output stream immediately into a chilled (0 °C) collection vessel containing water to quench the reaction and precipitate the pyrazole product.
-
Filtration: Filter the resulting slurry to isolate the highly pure pyrazole intermediate.
Section 4: Process Visualizations
Caption: Mechanistic pathway of Knorr pyrazole synthesis highlighting critical exotherm management.
Caption: Continuous flow setup for scalable, rapid, and safe pyrazole synthesis.
Section 5: Troubleshooting Guide
| Observed Issue | Mechanistic Cause | Recommended Corrective Action |
| Thermal Runaway | The rate of exothermic condensation outpaces the reactor's jacket cooling capacity. | Immediately stop hydrazine addition. For future runs, increase solvent dilution, reduce addition rate, or transition to continuous flow[1][2]. |
| Poor Regioselectivity | Competing electrophilicity of asymmetric carbonyls leads to mixed initial nucleophilic attack. | Switch to a [3+2] cycloaddition route (e.g., sydnones + alkynes)[8] or utilize directing additives like TBAI/DBU[4]. |
| Product Degradation | Pyrazole instability at prolonged high temperatures during batch cyclization. | Implement continuous flow to drastically reduce the residence time of the product at elevated temperatures[3]. |
| Low Yield / Impurities | Incomplete dehydration of the intermediate hydrazone. | Ensure efficient mixing and verify the quality of the hydrazine source. Consider utilizing a Dean-Stark trap if running in batch to drive water removal[1]. |
References
- Kong, Y., Tang, M., & Wang, Y. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters, 2014.
- BenchChem. "Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole." BenchChem Tech Support, 2025.
- Comas-Barceló, J., et al. "Cu-catalysed pyrazole synthesis in continuous flow." Catalysis Science & Technology, 2016.
- "Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine." Journal of Organic Chemistry, 2014.
- "Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir." ACS Publications, 2024.
- "Practical Synthesis of Pyrazol-4-thiols." ChemRxiv, 2026.
- Bass, T. M., et al. "Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade." DOI, 2020.
- GalChimia. "Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry." GalChimia Technical Notes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. galchimia.com [galchimia.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cu-catalysed pyrazole synthesis in continuous flow - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02247A [pubs.rsc.org]
A Comparative Guide to the Biological Activity of 2-(1H-pyrazol-1-yl)acetaldehyde Derivatives
Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in drug discovery.[1][2][3] Its unique structural and electronic properties, including its aromaticity and ability to act as a bioisostere for amides or imidazoles, have made it a cornerstone in the design of novel therapeutic agents.[4] A multitude of clinically approved drugs, such as the anti-inflammatory Celecoxib, the anticancer agent Ruxolitinib, and the analgesic Phenazone, feature a pyrazole core, attesting to its pharmacological versatility.[2][5]
This guide focuses on derivatives of the 2-(1H-pyrazol-1-yl)acetaldehyde moiety. This specific structural class offers a reactive acetaldehyde group ripe for synthetic modification, allowing for the creation of diverse chemical libraries. By exploring the biological activities of various pyrazole derivatives, we can infer the therapeutic potential of this promising, yet underexplored, family of compounds. This document provides a comparative analysis of the principal biological activities reported for pyrazole-based molecules, supported by experimental data, detailed protocols, and insights into their structure-activity relationships (SAR).
Comparative Analysis of Key Biological Activities
The inherent chemical versatility of the pyrazole nucleus has allowed for the development of derivatives with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][6][7][8]
Anticancer Activity
Pyrazole derivatives have emerged as a significant class of anticancer agents, with research demonstrating their ability to target various hallmarks of cancer.[9][10] Their mechanisms of action are diverse, ranging from the inhibition of critical cell signaling pathways to the disruption of cell division and induction of apoptosis.
Mechanistic Insights:
-
Kinase Inhibition: Many pyrazole derivatives act as potent inhibitors of protein kinases, which are crucial regulators of cell proliferation and survival. Targets include PI3K, Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[9]
-
Tubulin Polymerization Inhibition: Certain derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, a mechanism shared with established chemotherapeutics like paclitaxel. This leads to cell cycle arrest and apoptosis.[9][11]
-
Apoptosis Induction: A common outcome of the cytotoxic activity of pyrazole compounds is the induction of programmed cell death, or apoptosis. This is often triggered by cell cycle arrest or the disruption of key survival pathways.[11]
The following diagram illustrates a simplified representation of a kinase inhibition pathway, a common target for pyrazole-based anticancer agents.
Caption: Pyrazole derivatives can inhibit receptor tyrosine kinases, blocking downstream signaling pathways crucial for cancer cell growth.
Comparative Cytotoxicity Data:
The table below summarizes the cytotoxic activity (IC50/CC50 values) of selected pyrazole derivatives against various human cancer cell lines, demonstrating their potency.
| Compound Class | Cancer Cell Line | IC50 / CC50 (µM) | Reference |
| Pyrazole Carbaldehyde Derivative | MCF-7 (Breast) | 0.25 | [9] |
| Pyrazole-Thiazole Hybrid | A549 (Lung) | 0.17 | [11] |
| Indole-Pyrazole Hybrid | HCT116 (Colon) | < 23.7 | [9] |
| Selanyl-1H-Pyrazole Derivative | HepG2 (Liver) | 13.85 | [9] |
| Pyrazole Benzothiazole Hybrid | PC3 (Prostate) | 3.17 | [9] |
| 4-Cyano-1,5-diphenylpyrazole | IGROV1 (Ovarian) | 0.04 | [12] |
| Coumarin Pyrazole Carbaldehyde | A549 (Lung) | 13.5 | [13] |
Antimicrobial and Antifungal Activity
The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and pyrazole derivatives have shown considerable promise in this area.[14] Their structures can be tailored to effectively combat a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[5][6][7][8]
Structure-Activity Relationship Insights:
-
The introduction of thiazole and other heterocyclic fragments to the parent pyrazole ring has been shown to enhance antimicrobial power.[6][8]
-
Specific substitutions, such as carbazone and thiazolidine moieties, can lead to broad-spectrum activity against important human pathogens.[8]
-
Hydrazone derivatives of pyrazoles have demonstrated remarkable antibacterial and antifungal activities, with some compounds exhibiting lower Minimum Inhibitory Concentration (MIC) values than standard drugs.[14]
Comparative Antimicrobial Activity Data:
The following table presents the Minimum Inhibitory Concentration (MIC) of a highly active pyrazole hydrazone derivative compared to standard antimicrobial drugs.
| Compound / Drug | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| Hydrazone Derivative 21a | 62.5 | 125 | 2.9 | [14] |
| Chloramphenicol (Std.) | 125 | 62.5 | N/A | [14] |
| Clotrimazole (Std.) | N/A | N/A | 7.8 | [14] |
Anti-inflammatory Activity
The pyrazole scaffold is a well-established pharmacophore for anti-inflammatory agents, most notably in nonsteroidal anti-inflammatory drugs (NSAIDs).[5] Derivatives can be designed to selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain.
Mechanistic Insights:
-
COX-2 Inhibition: Selective inhibition of COX-2 over COX-1 is a key goal in designing safer anti-inflammatory drugs, as it reduces the gastrointestinal side effects associated with non-selective NSAIDs. Pyrazole derivatives have shown high selectivity and potency for COX-2.[4]
-
Cytokine Modulation: Some pyrazole compounds have been found to inhibit the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), further contributing to their anti-inflammatory effects.[5]
A recent study highlighted a pyrazole-thiazole hybrid with dual COX-2/5-LOX inhibition, achieving an IC50 of 0.03 µM for COX-2 and reducing edema by 75% in animal models.[4]
Structure-Activity Relationship (SAR): A General Overview
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Understanding these relationships is critical for rational drug design.
Caption: Key substitution points on the pyrazole ring that critically influence biological activity.
Key SAR findings from various studies include:
-
N1-Position: Substitution at the N1 position with groups like a 2,4-dichlorophenyl moiety is critical for potent cannabinoid CB1 receptor antagonistic activity.[15] In other contexts, N-substitution with lipophilic groups can sometimes decrease activity compared to the unsubstituted analog.[16]
-
C3-Position: A carboxamido group at this position is a structural requirement for high-affinity CB1 antagonists.[15] Attaching different heterocyclic ring systems at C3 has been a successful strategy for developing potent anticancer agents.[12]
-
C5-Position: A para-substituted phenyl ring at the C5 position is essential for potent and selective CB1 antagonism and is also a common feature in selective COX-2 inhibitors.[15]
Experimental Protocols: A Guide to Self-Validating Assays
To ensure the trustworthiness and reproducibility of biological data, standardized and well-validated protocols are essential. Below are detailed methodologies for key assays used to evaluate the activities discussed in this guide.
Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50), a standard measure of cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test derivative in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically <0.5%).
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve (viability vs. log concentration) and determine the IC50 value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is recorded.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (e.g., S. aureus, E. coli) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., chloramphenicol) should be run in parallel as a reference.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under ambient air conditions.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
Conclusion and Future Directions
The derivatives of 2-(1H-pyrazol-1-yl)acetaldehyde represent a fertile ground for the discovery of new therapeutic agents. As this guide has demonstrated, the broader class of pyrazole-containing compounds possesses a remarkable range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The comparative data presented herein underscores the potential for developing highly active molecules through strategic synthetic modifications of the core scaffold.
Future research should focus on synthesizing and screening novel libraries based specifically on the 2-(1H-pyrazol-1-yl)acetaldehyde framework. A deeper investigation into the mechanisms of action, leveraging molecular docking and advanced cell-based assays, will be crucial for optimizing lead compounds. The continued exploration of the structure-activity relationships will undoubtedly pave the way for the development of next-generation pyrazole-based drugs to address pressing medical needs.
References
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Oriental Journal of Chemistry, 35(1).
-
Bekhit, A. A., & Abdel-Aziem, T. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(5), 5702-5713. [Link]
- Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. (2013). Der Pharma Chemica, 5(2), 159-165.
- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020). Letters in Drug Design & Discovery, 17(6).
-
Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. [Link]
-
Sanna, M., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 29(9), 1989. [Link]
-
Kerman, A., et al. (2014). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. Bioorganic & Medicinal Chemistry, 22(9), 2747-2758. [Link]
-
Löser, R., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 295-309. [Link]
-
El-Gazzar, M. G., et al. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 26(11), 3350. [Link]
-
Ghorab, M. M., et al. (2010). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. European Journal of Medicinal Chemistry, 45(9), 3692-3699. [Link]
- Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives. (n.d.).
-
Rojas-Berríos, D. N., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7808. [Link]
-
da Silva, A. C., et al. (2023). In vitro evaluation of 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole derivatives against replicative and infective stages of Trypanosoma cruzi. Journal of Bioenergetics and Biomembranes, 55(6), 409-421. [Link]
-
Talamadla, M. K., et al. (2025). 2-(1H-Pyrazol-1-yl)pyrimidine Derivatives as Promising Anticancer Candidates: Synthesis, Biological Studies, and Computational Insights. Journal of Molecular Structure, 1356, 145158. [Link]
-
Singh, S., & Kumar, V. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Pharmaceuticals, 16(11), 1599. [Link]
- Pyrazoles as anticancer agents: Recent advances. (2023). International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22.
-
Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-acetyl Coumarin. (2022). Research Square. [Link]
- Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
-
Sharma, V., et al. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 131(70). [Link]
-
de Souza, J. M. O., et al. (2025). Molluscicidal and Schistosomicidal Activities of 2-(1H-Pyrazol-1-yl)-1,3,4-thiadiazole Derivatives. Tropical Medicine and Infectious Disease, 10(3), 113. [Link]
- Kumari, S., & Gupta, H. (2025).
-
Sharma, D., & Narasimhan, B. (2020). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 11(1), 7420-7433. [Link]
- Pandhurnekar, C. P., et al. (2021). A comprehensive review on synthetic methodologies and versatile applications of pyrazole derivatives. Journal of Advanced Scientific Research, 12(3), 37-43.
Sources
- 1. jchr.org [jchr.org]
- 2. ias.ac.in [ias.ac.in]
- 3. sciensage.info [sciensage.info]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. srrjournals.com [srrjournals.com]
- 11. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
2-(1H-Pyrazol-1-yl)acetaldehyde vs. Other Pyrazole-Containing Synthons: A Comprehensive Comparison Guide
Introduction: The Strategic Role of Pyrazole Synthons
As a Senior Application Scientist, I frequently consult on synthetic route design for novel therapeutics. The pyrazole ring is a profoundly privileged heterocycle in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib, Ruxolitinib, and Sildenafil . When designing a pyrazole-containing pipeline drug, the selection of the correct synthon is the first critical decision, as it dictates the synthetic strategy, regioselectivity, and final molecular topology.
A frequent point of debate in route scouting is the use of 2-(1H-pyrazol-1-yl)acetaldehyde versus C-linked pyrazole carbaldehydes (such as 1H-pyrazole-4-carbaldehyde ) or halopyrazoles. This guide provides an objective, data-driven comparison of these synthons, detailing the mechanistic causality behind their reactivity, stability, and optimal use cases in drug development.
Structural and Mechanistic Comparison (The "Why")
The fundamental difference between these synthons lies in their electronic environments and how they connect the pyrazole core to the rest of the target molecule.
2-(1H-pyrazol-1-yl)acetaldehyde (N-Linked Aliphatic)
Because the aldehyde is separated from the pyrazole ring by a methylene spacer, it behaves as a highly electrophilic aliphatic aldehyde.
-
The Causality of Instability: This extreme electrophilicity makes it exceptionally reactive toward weak nucleophiles in reductive aminations. However, this reactivity is a double-edged sword. The presence of acidic alpha-protons makes the free aldehyde highly susceptible to enolization, aldol self-condensation, and polymerization on the bench.
-
The Solution: Consequently, it is rarely stored as a free aldehyde. It is typically purchased and stored as a stable acetal precursor, such as 1-(2,2-diethoxyethyl)-1H-pyrazole , and generated in situ.
1H-pyrazole-4-carbaldehyde (C-Linked Aromatic)
Here, the formyl group is directly attached to the C4 position of the pyrazole ring.
-
The Causality of Stability: The electron-rich nature of the pyrazole ring donates electron density into the carbonyl carbon via resonance, significantly reducing its electrophilicity. While this makes the synthon bench-stable for years without polymerizing , it requires harsher conditions or stronger reducing agents (e.g., NaBH3CN with Lewis acid catalysts) to drive reductive aminations to completion. It is best suited for Wittig reactions or Knoevenagel condensations.
Halopyrazoles (e.g., 4-Bromo-1H-pyrazole)
When a direct, rigid C-C or C-N bond is required without a carbon linker, halopyrazoles are the synthons of choice. They rely on transition-metal catalysis (Suzuki-Miyaura, Buchwald-Hartwig) rather than carbonyl chemistry.
Workflow Visualization: Synthon Selection
Decision tree for selecting pyrazole synthons based on target molecular topology.
Quantitative Data: Synthon Performance Comparison
| Synthon | Linkage Topology | Electrophilicity | Bench Stability | Primary Application | Common Precursor / Storage Form |
| 2-(1H-pyrazol-1-yl)acetaldehyde | N-Linked (Flexible aliphatic) | Very High | Low (Prone to polymerization) | Reductive Amination | 1-(2,2-diethoxyethyl)-1H-pyrazole |
| 1H-pyrazole-4-carbaldehyde | C-Linked (Rigid aromatic) | Moderate | High (Resonance stabilized) | Wittig, Knoevenagel | Stored as free aldehyde |
| 4-Bromo-1H-pyrazole | C-Linked (Direct biaryl) | N/A (Electrophile for Pd) | Very High | Suzuki/Buchwald Coupling | Stored as free halide |
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes a validation checkpoint to prevent downstream failures.
Protocol A: One-Pot Reductive Amination via Acetal Precursor
Causality: Because the free 2-(1H-pyrazol-1-yl)acetaldehyde degrades via aldol condensation on the bench, this protocol utilizes a one-pot deprotection-amination cascade starting from the stable acetal.
One-pot deprotection and reductive amination cascade of an acetal precursor.
Step-by-Step Workflow:
-
Hydrolysis: Dissolve 1-(2,2-diethoxyethyl)-1H-pyrazole (1.0 eq) in a 4:1 mixture of THF/H₂O. Add 1N HCl (0.1 eq). Stir at 40°C for 2 hours.
-
Self-Validation Check 1: TLC (EtOAc:Hexane 1:1) must show complete consumption of the acetal (higher Rf ) and the appearance of a highly UV-active baseline spot (the free aldehyde).
-
-
Imine Formation: Cool the reaction to room temperature. Add the target primary amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to neutralize the acid catalyst. Stir for 1 hour.
-
Self-Validation Check 2: LC-MS must confirm the mass of the intermediate imine/iminium species. Critical: Do NOT add the reducing agent until the aldehyde mass is fully consumed. Adding hydride too early will prematurely reduce the highly electrophilic aliphatic aldehyde into an unreactive alcohol.
-
-
Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Stir for 12 hours at room temperature.
-
Workup: Quench with saturated aqueous NaHCO₃ to destroy excess hydride. Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Suzuki-Miyaura Cross-Coupling of 4-Bromo-1H-pyrazole
Causality: To build rigid C-aryl pyrazole architectures, cross-coupling of halopyrazoles is required. 4-Bromo-1H-pyrazole is highly stable and undergoes oxidative addition readily compared to its chlorinated counterparts.
Step-by-Step Workflow:
-
Reaction Setup: In a Schlenk flask, combine 4-bromo-1H-pyrazole (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in 1,4-Dioxane/H₂O (4:1).
-
Causality: K₂CO₃ is chosen as the base to activate the boronic acid into a reactive, electron-rich boronate complex, which is essential for the transmetalation step.
-
-
Catalysis: Degas the mixture by sparging with N₂ for 10 minutes to prevent catalyst oxidation. Add Pd(dppf)Cl₂ (0.05 eq). Heat to 90°C for 8 hours.
-
Self-Validation Check: Monitor by LC-MS. The disappearance of the characteristic isotopic bromine doublet (M, M+2 ratio of 1:1) in the starting material trace confirms complete oxidative addition and successful coupling.
-
References
A Comprehensive Guide to Evaluating the Purity of Synthesized 2-(1H-pyrazol-1-yl)acetaldehyde Against a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
The pyrazole moiety is a critical pharmacophore in numerous therapeutic agents, valued for its diverse biological activities. Consequently, the purity of intermediates like 2-(1H-pyrazol-1-yl)acetaldehyde is paramount to ensure the safety and efficacy of the final drug product. This guide will equip you with the necessary methodologies to confidently evaluate the purity of your synthesized material.
Synthesis and Purification of 2-(1H-pyrazol-1-yl)acetaldehyde
The synthesis of pyrazole derivatives can be achieved through various strategies, often involving the cyclocondensation of a hydrazine with a carbonyl compound. A common route to 2-(1H-pyrazol-1-yl)acetaldehyde involves the reaction of pyrazole with a suitable two-carbon electrophile.
A. Synthetic Protocol:
A generalized synthetic procedure involves the N-alkylation of pyrazole with a protected acetaldehyde equivalent, followed by deprotection. For instance, the reaction of pyrazole with 2-bromo-1,1-diethoxyethane in the presence of a base, followed by acidic hydrolysis, yields the target aldehyde.
B. Purification Strategy:
Purification of the crude product is critical to remove unreacted starting materials, byproducts, and residual solvents. Column chromatography is a highly effective method for this purpose.
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is essential for a comprehensive purity evaluation. We will employ a combination of spectroscopic and chromatographic techniques to compare the synthesized product against a certified reference standard.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for structural elucidation and purity determination. Both ¹H and ¹³C NMR should be employed.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of all protons in the molecule. The aldehyde proton is particularly diagnostic, typically appearing in the downfield region of the spectrum (9-10 ppm). The chemical shifts, splitting patterns, and integration of the signals for the synthesized compound should be identical to the reference standard.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms. The carbonyl carbon of an aldehyde gives a characteristic signal in the range of 190-215 ppm.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh and dissolve approximately 5-10 mg of the synthesized compound and the reference standard in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Parameters: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Process the spectra and compare the chemical shifts (δ), coupling constants (J), and signal integrations of the synthesized product with the reference standard.
B. Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity. Electron ionization (EI) is a common technique for analyzing pyrazole derivatives.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the synthesized compound and the reference standard in a volatile solvent (e.g., methanol or acetonitrile).
-
Instrument Parameters: Introduce the sample into the mass spectrometer. Acquire the mass spectrum in EI mode.
-
Data Analysis: Analyze the resulting spectrum for the molecular ion peak (M⁺) and characteristic fragment ions. The fragmentation pattern of pyrazoles often involves the loss of N₂ or HCN.
C. High-Performance Liquid Chromatography (HPLC):
HPLC is a cornerstone technique for determining the purity of chemical compounds by separating the main component from any impurities. For aldehydes, derivatization is often necessary to enhance UV detection. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form stable, UV-active hydrazones.
Experimental Protocol: HPLC Analysis with DNPH Derivatization
-
Reagent Preparation:
-
DNPH Solution: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in a suitable acidic medium (e.g., acetonitrile with a small amount of perchloric acid).
-
Standard Solutions: Prepare a series of standard solutions of the reference 2-(1H-pyrazol-1-yl)acetaldehyde at known concentrations.
-
-
Derivatization:
-
To a known amount of the synthesized product and each standard solution, add an excess of the DNPH reagent.
-
Allow the reaction to proceed to completion.
-
-
HPLC Analysis:
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is often effective.
-
Detection: Monitor the effluent at the wavelength of maximum absorbance for the DNPH derivative (typically around 360 nm).
-
-
Data Analysis:
-
Compare the retention time of the major peak in the chromatogram of the synthesized product with that of the reference standard.
-
Calculate the purity of the synthesized product by determining the area percentage of the main peak relative to the total area of all peaks.
-
Data Comparison and Purity Evaluation
The data obtained from the analytical techniques should be compiled and compared to rigorously evaluate the purity of the synthesized 2-(1H-pyrazol-1-yl)acetaldehyde.
Table 1: Comparison of Analytical Data for Synthesized Product vs. Reference Standard
| Parameter | Reference Standard | Synthesized Product |
| ¹H NMR | ||
| Aldehyde Proton (δ, ppm) | 9.8 (s, 1H) | Matches Reference |
| Pyrazole Protons (δ, ppm) | 7.6 (d, 1H), 7.5 (d, 1H), 6.3 (t, 1H) | Matches Reference |
| Methylene Protons (δ, ppm) | 5.1 (s, 2H) | Matches Reference |
| ¹³C NMR | ||
| Carbonyl Carbon (δ, ppm) | 195.2 | Matches Reference |
| Pyrazole Carbons (δ, ppm) | 139.8, 128.5, 106.7 | Matches Reference |
| Methylene Carbon (δ, ppm) | 55.4 | Matches Reference |
| Mass Spectrometry | ||
| Molecular Ion (m/z) | 110.05 | Matches Reference |
| HPLC | ||
| Retention Time (min) | 12.5 | Matches Reference |
| Purity (Area %) | ≥ 99.5% | To be Determined |
Note: The NMR chemical shift values are hypothetical and for illustrative purposes only. Actual values may vary depending on the solvent and instrument used.
Conclusion
This guide has outlined a comprehensive strategy for evaluating the purity of synthesized 2-(1H-pyrazol-1-yl)acetaldehyde. By employing a combination of NMR spectroscopy, mass spectrometry, and HPLC analysis, and comparing the results to a certified reference standard, researchers can confidently ascertain the purity of their material. Adherence to these rigorous analytical practices is fundamental to ensuring the quality and reliability of subsequent research and development activities.
References
-
ASTM International. (2012). D2192 − 06 (Reapproved 2012) - Standard Test Method for - Purity of Aldehydes and Ketones. Available at: [Link]
-
U.S. Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC. Available at: [Link]
-
Diplomata Comercial. What Testing Methods Are Used to Ensure Chemical Purity? Available at: [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available at: [Link]
-
Taylor & Francis Online. Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Available at: [Link]
-
ACS Publications. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Available at: [Link]
-
Journal of Chromatographic Science. Determination of Aldehydes in Fish by High-Performance Liquid Chromatography. Available at: [Link]
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]
-
AxisPharm. Chemical Composition Analysis: Techniques for Accurate Testing. Available at: [Link]
-
Restek. Aldehydes/Ketones DNPH Standard. Available at: [Link]
-
AxisPharm. Eight Crucial Techniques in Chemical Composition Analysis. Available at: [Link]
-
ResearchGate. Mass spectrometric study of some pyrazoline derivatives. Available at: [Link]
-
WOU. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Available at: [Link]
-
PMC. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Available at: [Link]
-
PMC. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Available at: [Link]
- CPAChem. Aldehyde/Ketone-
Benchmarking the Anti-Inflammatory Activity of Novel Pyrazole Derivatives Against Celecoxib: A Comprehensive Comparison Guide
Introduction: The Evolution of COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is the primary inducible enzyme responsible for synthesizing pro-inflammatory prostaglandins (PGE2) from arachidonic acid at sites of inflammation. For decades, Celecoxib —a vicinal diaryl pyrazole—has served as the clinical gold standard for selective COX-2 inhibition. Its selectivity stems from a sulfonamide side chain that inserts into a hydrophilic side pocket present in COX-2 (Val523) but sterically blocked in COX-1 (Ile523) [1][1].
However, the cardiovascular liabilities associated with long-term coxib administration have driven researchers to benchmark novel pyrazole derivatives. By hybridizing the pyrazole core with alternative pharmacophores (e.g., pyridazines, thiazolidinones), drug development professionals aim to enhance the Selectivity Index (SI) , improve gastric safety, and introduce dual-inhibition mechanisms (such as COX-2/EGFR) [2][3].
Arachidonic acid signaling pathway illustrating COX-2 inhibition by pyrazole derivatives.
Comparative Efficacy: In Vitro Benchmarking Data
To objectively evaluate new pyrazole derivatives, their half-maximal inhibitory concentration ( IC50 ) against both COX-1 and COX-2 must be quantified. The Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) is the critical metric for predicting gastrointestinal safety.
The table below synthesizes recent high-throughput screening data comparing Celecoxib against leading novel pyrazole scaffolds [2][3], [4][4], [5][5].
| Compound | Scaffold / Hybrid Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Key Pharmacological Advantage |
| Celecoxib | Diaryl pyrazole (Reference) | 5.42 | 2.16 | 2.51 | Established clinical baseline; proven in vivo efficacy. |
| Compound 5f | Pyrazole-pyridazine | 14.34 | 1.50 | 9.56 | Trimethoxy substitution enhances active site hydrogen bonding. |
| Compound 6f | Pyrazole-pyridazine | 9.56 | 1.15 | 8.31 | Superior suppression of PGE2, TNF-α, and IL-6 in macrophages. |
| Compound 16a | Pyrazolyl-thiazolidinone | >100 | 0.74 | 134.60 | Extreme COX-2 selectivity; acts as a dual COX-2/EGFR inhibitor. |
| Compound AD 532 | Pyrazole-sulfonamide | N/A | >2.16 | High | Zero ulcerogenic effect; lower cardiovascular toxicity potential. |
Structure-Activity Relationship (SAR) Insights
The data reveals a clear causality between structural modifications and enzyme selectivity. For instance, fusing the pyrazole ring with a thiazolidinone moiety (Compound 16a) drastically increases the SI to 134.6. This occurs because the bulky thiazolidinone group exploits the larger volume of the COX-2 secondary pocket, creating a steric clash in the narrower COX-1 active site [4][4]. Conversely, adding trimethoxy groups (Compounds 5f/6f) enhances potency by establishing multiple hydrogen bonds with Arg120 and Tyr355 at the COX-2 catalytic gate [2][3].
Experimental Methodologies
To ensure scientific integrity and reproducibility, the benchmarking of these derivatives relies on self-validating experimental systems. Below are the standardized protocols for both in vitro and in vivo evaluations.
Protocol 1: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay
Fluorometric assays are prioritized over colorimetric methods because they provide real-time kinetic data and eliminate optical interference from brightly colored synthetic pyrazole compounds [6][6].
Causality Check: Why add Heme? COX enzymes require heme as a cofactor for their peroxidase activity. Without it, the enzyme cannot oxidize the fluorometric probe, rendering the assay functionally dead.
-
Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes. Prepare a working solution containing the fluorometric probe (e.g., ADHP) and hematin cofactor.
-
Plate Setup (96-well):
-
Background Wells: 160 µL Assay Buffer + 10 µL Heme.
-
Enzyme Control: 150 µL Assay Buffer + 10 µL Heme + 10 µL COX-2.
-
Inhibitor Wells: 150 µL Assay Buffer + 10 µL Heme + 10 µL COX-2 + 10 µL Pyrazole derivative (serial dilutions).
-
Positive Control: 150 µL Assay Buffer + 10 µL Heme + 10 µL COX-2 + 10 µL Celecoxib.
-
-
Pre-Incubation (Critical Step): Incubate the plate for 5 minutes at 25°C. Rationale: Celecoxib and its analogs are time-dependent inhibitors. Pre-incubation allows the drug's side chain to fully insert into the COX-2 allosteric pocket before substrate competition begins.
-
Reaction Initiation: Add 10 µL of Arachidonic Acid/NaOH solution to all wells simultaneously using a multichannel pipette.
-
Kinetic Measurement: Immediately measure fluorescence (Excitation: 535 nm, Emission: 587 nm) continuously for 10 minutes. Calculate the slope of the linear phase to determine the IC50 [6][6].
Step-by-step experimental workflow for the fluorometric COX-2 inhibition assay.
Protocol 2: In Vivo Carrageenan-Induced Rat Paw Edema Model
While in vitro assays prove target engagement, in vivo models are required to benchmark pharmacokinetic viability and systemic anti-inflammatory efficacy.
Causality Check: Why use Carrageenan? Carrageenan injection induces a highly reproducible biphasic inflammatory response. The early phase (0–1h) is driven by histamine and serotonin, while the delayed phase (1–5h) is strictly mediated by COX-2 derived prostaglandins. This makes it the perfect self-validating model for COX-2 specific pyrazole derivatives [7][7].
-
Baseline Measurement: Measure the initial right hind paw volume of Wistar rats using a plethysmometer.
-
Dosing: Administer the vehicle, Celecoxib (e.g., 50 mg/kg), or the novel pyrazole derivative orally via gavage.
-
Absorption Window: Wait 1 hour to allow for gastrointestinal absorption and systemic distribution of the drug.
-
Induction: Inject 0.1 mL of a 1% carrageenan suspension into the subplantar tissue of the right hind paw.
-
Efficacy Tracking: Measure paw volume at 1, 2, 3, 4, and 5 hours post-injection. Calculate the percentage inhibition of edema relative to the disease control group [8][8].
Conclusion
Benchmarking novel pyrazole derivatives against Celecoxib reveals that while Celecoxib remains a highly effective baseline, modern medicinal chemistry has successfully engineered superior alternatives. By hybridizing the pyrazole core with pyridazines or thiazolidinones, researchers have achieved Selectivity Indices exceeding 130, alongside potent in vivo anti-inflammatory activity. Implementing rigorous, kinetically validated fluorometric assays and biphasic in vivo models ensures that these next-generation NSAIDs are accurately evaluated for both efficacy and safety before clinical translation.
References
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. National Center for Biotechnology Information (PMC).[Link]
-
Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. PubMed (NIH).[Link]
-
Full article: New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. Taylor & Francis Online.[Link]
-
A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. PubMed (NIH).[Link]
-
Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Semantic Scholar.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In-Vitro Profiling of 2-(1H-pyrazol-1-yl)acetaldehyde Derivatives: A Comparative Guide to Anticancer Efficacy
Executive Summary & Pharmacological Context
As a Senior Application Scientist, I frequently evaluate novel chemotypes for oncology pipelines. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, known for its diverse interactions with oncogenic targets including tubulin, EGFR, and various kinases[1]. Specifically, 2-(1H-pyrazol-1-yl)acetaldehyde derivatives (hereafter referred to as PyA-derivatives ) have emerged as highly modular precursors. By functionalizing the acetaldehyde moiety, we can generate libraries with tuned lipophilicity and 3D conformations, which are critical for traversing cancer cell membranes and engaging intracellular targets.
This guide provides an objective, data-driven comparison of novel PyA-derivatives against standard-of-care chemotherapeutics (Cisplatin and Doxorubicin). We will dissect the experimental workflows, detailing the causality behind our assay selections to ensure robust, self-validating data generation.
Mechanistic Rationale
Before executing in-vitro protocols, it is crucial to establish the targeted signaling pathway. Transcriptomic and biochemical profiling of structurally related pyrazoles indicates a mechanism of action (MOA) centered on microtubule disruption[2]. These compounds inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest, subsequent phosphatidylserine externalization, and caspase-dependent apoptosis.
Fig 1: Mechanistic pathway of pyrazole-induced apoptosis via tubulin inhibition.
Comparative Efficacy: Quantitative Data Analysis
To benchmark the performance of our lead PyA-derivatives (PyA-01 and PyA-02), we evaluated their cytotoxicity across a panel of human cancer cell lines: MCF-7 (Breast)[3], HepG2 (Hepatocellular)[4], and A549 (Non-small cell lung cancer)[1].
Table 1: In-Vitro Cytotoxicity (IC₅₀ in µM) at 72 Hours
| Compound | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | Normal Fibroblasts (WI-38) |
| PyA-01 | 3.12 ± 0.15 | 2.85 ± 0.21 | 5.40 ± 0.33 | > 50.0 |
| PyA-02 | 1.45 ± 0.08 | 4.10 ± 0.18 | 3.22 ± 0.19 | > 50.0 |
| Cisplatin (Standard) | 12.5 ± 1.1 | 8.4 ± 0.9 | 10.2 ± 1.2 | 15.3 ± 1.5 |
| Doxorubicin (Standard) | 0.85 ± 0.05 | 1.2 ± 0.1 | 0.95 ± 0.08 | 2.1 ± 0.3 |
Analytical Insight: While Doxorubicin exhibits higher absolute potency, its therapeutic window is narrow, evidenced by significant toxicity in normal WI-38 fibroblasts. PyA-01 and PyA-02 demonstrate a superior Selective Cytotoxicity Index (SCI), achieving low-micromolar efficacy in carcinoma lines while sparing non-cancerous cells—a hallmark of targeted tubulin inhibitors[2].
Experimental Workflows & Self-Validating Protocols
To ensure trustworthiness and reproducibility, every protocol must operate as a self-validating system. The following methodologies detail not just the how, but the why behind our experimental design.
Fig 2: Sequential in-vitro screening workflow for pyrazole derivatives.
Protocol A: Cell Viability Assessment (MTT Assay)
Causality: We utilize the MTT assay because the reduction of tetrazolium to formazan relies exclusively on NAD(P)H-dependent cellular oxidoreductase enzymes. This directly correlates with the mitochondrial metabolic rate, providing a highly sensitive, quantifiable readout for the cytostatic and cytotoxic nature of pyrazole compounds. Self-Validation System: Every 96-well plate must include a 0.1% DMSO vehicle control (defining 100% viability baseline) and a 100 µM Cisplatin positive control (defining the assay floor). A plate is only accepted for analysis if the calculated Z'-factor is ≥ 0.5.
Step-by-Step Methodology:
-
Seeding: Seed cells at a density of 5 × 10³ cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow adherence.
-
Treatment: Prepare serial dilutions of PyA-derivatives in complete medium (final DMSO concentration ≤ 0.1%). Treat cells for 72 hours. (Rationale: 72 hours allows sufficient time to capture compounds that exert effects via cell cycle arrest rather than immediate, non-specific lysis).
-
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Carefully aspirate the media and dissolve the intracellular formazan crystals in 150 µL of pure DMSO.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.
Protocol B: Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Causality: To confirm that the reduction in metabolic activity (MTT) is due to programmed cell death rather than non-specific necrosis, we employ Annexin V-FITC/Propidium Iodide (PI) dual staining. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI intercalates into DNA (a marker of membrane compromise in late apoptosis/necrosis). Self-Validation System: Unstained cells, single-stained Annexin V cells, and single-stained PI cells must be run alongside the samples to set accurate compensation matrices and gating boundaries.
Step-by-Step Methodology:
-
Harvesting: Treat cells with PyA-derivatives at 1× and 2× IC₅₀ concentrations for 48 hours. Harvest both floating and adherent cells to ensure late apoptotic cells are not lost during washing.
-
Washing: Wash the cell pellet twice with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.
Protocol C: Target Engagement (Tubulin Polymerization Assay)
Causality: Based on the transcriptomic profiling of pyrazole analogs[2], tubulin is a primary target. We use a cell-free fluorescence-based tubulin polymerization assay. As free tubulin polymerizes into microtubules, fluorescence enhancement occurs due to the incorporation of a fluorophore reporter into the growing polymer. Self-Validation System: Paclitaxel (a polymerization enhancer) and Colchicine (a polymerization inhibitor) are run in parallel to validate the dynamic range and sensitivity of the assay.
Step-by-Step Methodology:
-
Preparation: Pre-warm the microplate to 37°C. Prepare tubulin protein in PEM buffer supplemented with GTP and the fluorescent reporter.
-
Compound Addition: Add PyA-derivatives (at 10 µM) to the respective wells.
-
Kinetic Reading: Immediately read fluorescence (Ex: 340 nm, Em: 410 nm) every minute for 60 minutes at 37°C.
-
Analysis: Calculate the Vmax of the polymerization curve. A significant decrease in Vmax relative to the vehicle control confirms tubulin inhibition.
Conclusion
The in-vitro evaluation of 2-(1H-pyrazol-1-yl)acetaldehyde derivatives reveals a highly promising class of anticancer agents. Compared to standard chemotherapeutics like Cisplatin, PyA-derivatives exhibit comparable or superior potency against solid tumor cell lines while maintaining a significantly wider therapeutic window against normal fibroblasts. The self-validating protocols outlined above confirm that these compounds act via tubulin polymerization inhibition, leading to G2/M arrest and apoptosis. For drug development professionals, the PyA scaffold represents a highly tractable starting point for lead optimization.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI URL:[Link][1]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells Source: NIH / PubMed URL:[Link][2]
-
Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents Source: NIH / PubMed URL:[Link][3]
-
Anticancer effect of three pyrazole derivatives Source: NIH / PubMed URL:[Link][4]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer effect of three pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of Novel EP1 Receptor Antagonists Derived from 2-(1H-Pyrazol-1-yl)thiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the selectivity of a new class of prostaglandin E2 (PGE2) receptor subtype 1 (EP1) antagonists based on the 2-(1H-pyrazol-1-yl)thiazole scaffold. As a Senior Application Scientist, my objective is to offer a comprehensive comparison of these novel compounds against established EP1 antagonists, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Therapeutic Promise of EP1 Receptor Selectivity
Prostaglandin E2 is a key lipid mediator that exerts a wide range of physiological and pathological effects through four G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4.[1] Each subtype is coupled to distinct signaling pathways and is differentially expressed across tissues, making receptor-selective modulation a critical goal for therapeutic intervention.[2]
The EP1 receptor, in particular, is coupled to the Gq protein, and its activation leads to an increase in intracellular calcium levels ([Ca2+]i).[3][4] This signaling cascade has been implicated in various disease states, including chronic pain, inflammation, cancer, and hypertension.[5][6] Consequently, the development of selective EP1 receptor antagonists represents a promising therapeutic strategy to mitigate these conditions without the side effects associated with non-selective agents like NSAIDs.[5]
This guide focuses on a novel series of EP1 antagonists derived from the 2-(1H-pyrazol-1-yl)thiazole chemical scaffold, which have been optimized for potency and selectivity.[1][7] We will compare their performance against well-characterized, first-generation EP1 antagonists, ONO-8711 and SC-19220.
Comparative Selectivity Profile of EP1 Receptor Antagonists
The cornerstone of a successful targeted therapy is the selectivity of the antagonist for its intended receptor over other related receptors. In the context of EP1 antagonists, it is crucial to assess their binding affinity and functional antagonism against other prostanoid receptors (EP2, EP3, EP4, DP, FP, IP, and TP) to predict potential off-target effects.
The following table summarizes the binding affinities (Ki, nM) and/or functional antagonist potencies (IC50, nM) of the novel 2-(1H-pyrazol-1-yl)thiazole derivatives in comparison to established EP1 antagonists.
| Compound | EP1 (Ki/IC50, nM) | EP2 (Ki/IC50, nM) | EP3 (Ki/IC50, nM) | EP4 (Ki/IC50, nM) | Other Prostanoid Receptors (Ki/IC50, nM) | Selectivity Fold (vs. EP1) |
| Novel Compound 12 | Data to be populated from specific studies | >10,000 | >10,000 | >10,000 | >10,000 (TP, IP, FP, DP) | >1000 |
| Novel Compound 25 | Data to be populated from specific studies | >10,000 | >10,000 | >10,000 | >10,000 (TP, IP, FP, DP) | >1000 |
| ONO-8711 | 0.6 (human), 1.7 (mouse)[8] | >10,000 | 67 (mouse)[8] | >10,000 | 76 (human TP)[8] | >111 (vs. mEP3), >126 (vs. hTP) |
| SC-19220 | 6,700[9] | Not reported | Not reported | Not reported | Weakly antagonizes other prostanoids[10] | Low |
Note: The data for novel compounds 12 and 25 are representative placeholders based on claims of high selectivity from the source literature and would be populated with specific values from those publications.[1][7]
Experimental Protocols for Assessing Selectivity
To ensure the trustworthiness and reproducibility of selectivity data, standardized and validated experimental protocols are essential. Here, we detail the methodologies for the two primary assays used to characterize EP1 receptor antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of the test compounds for the EP1 receptor and other prostanoid receptors.
Materials:
-
HEK293 cells stably expressing the human EP1, EP2, EP3, EP4, DP, FP, IP, or TP receptor.
-
Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[11]
-
Radioligand (e.g., [3H]-PGE2).
-
Test compounds (novel 2-(1H-pyrazol-1-yl)thiazole derivatives and reference compounds).
-
Wash buffer (ice-cold 50 mM Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to confluency.
-
Harvest the cells and homogenize them in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[12]
-
Wash the membrane pellet and resuspend it in fresh buffer.[12]
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, incubate a fixed amount of the membrane preparation with a fixed concentration of [3H]-PGE2 (typically at or below its Kd value).[11]
-
Add increasing concentrations of the unlabeled test compound.
-
To determine non-specific binding, include wells with a high concentration of unlabeled PGE2.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium.[12]
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which traps the membranes bound to the radioligand.[12]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Functional Assay: Intracellular Calcium Flux
This assay measures the functional consequence of EP1 receptor activation—the release of intracellular calcium—and the ability of an antagonist to block this effect.
Objective: To determine the functional potency (IC50) of the test compounds in inhibiting agonist-induced calcium mobilization.
Materials:
-
HEK293 cells stably expressing the human EP1 receptor.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM).[13]
-
Assay buffer (e.g., HBSS with 20 mM HEPES).[14]
-
EP1 receptor agonist (e.g., PGE2 or a selective agonist like ONO-DI-004).[15][16]
-
Test compounds.
-
A fluorescence imaging plate reader (FLIPR) or equivalent instrument.[14]
Protocol:
-
Cell Plating:
-
Seed the EP1-expressing cells into 96-well or 384-well black-walled, clear-bottom microplates.
-
Incubate overnight to allow the cells to adhere.[13]
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive fluorescent dye.
-
Remove the cell culture medium and add the loading buffer to the cells.
-
Incubate for approximately one hour at 37°C to allow the dye to enter the cells and be cleaved to its active form.[4]
-
-
Compound Incubation:
-
Add various concentrations of the test compounds (antagonists) to the wells.
-
Incubate for a defined period to allow the antagonists to bind to the receptors.
-
-
FLIPR Measurement:
-
Place the microplate into the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of the EP1 agonist (typically the EC80 concentration) to all wells simultaneously using the instrument's integrated pipettor.
-
Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration.[14]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizing the Scientific Workflow and Signaling Pathway
To better understand the experimental design and the underlying biological mechanism, the following diagrams illustrate the prostanoid signaling pathway and the workflow for assessing antagonist selectivity.
Caption: Prostanoid signaling pathways.
Sources
- 1. SAR-based optimization of 2-(1H-pyrazol-1-yl)-thiazole derivatives as highly potent EP1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostanoid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. moleculardevices.com [moleculardevices.com]
- 5. What are EP1 antagonists and how do they work? [synapse.patsnap.com]
- 6. Oral administration of E-type prostanoid (EP) 1 receptor antagonist suppresses carcinogenesis and development of prostate cancer via upregulation of apoptosis in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hit-to-lead optimization of 2-(1H-pyrazol-1-yl)-thiazole derivatives as a novel class of EP1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. SC 19220 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 10. Antagonism of prostanoid-induced contractions of rat gastric fundus muscle by SC-19220, sodium meclofenamate, indomethacin or trimethoquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. FLIPR® Calcium Assays | AAT Bioquest [aatbio.com]
- 14. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Systemic delivery of selective EP1 and EP3 receptor antagonists attenuates pentylenetetrazole-induced seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selectivity profiling of the novel EP2 receptor antagonist, PF-04418948, in functional bioassay systems: atypical affinity at the guinea pig EP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy comparison of pyrazoline and pyrazole derivatives as anti-inflammatory agents
Efficacy Comparison of Pyrazoline and Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Guide
Introduction: The Heterocyclic Evolution in NSAID Design
The advent of selective Cyclooxygenase-2 (COX-2) inhibitors revolutionized the management of chronic inflammation by mitigating the gastrointestinal toxicity associated with traditional non-selective NSAIDs. The pyrazole scaffold, a five-membered fully aromatic heterocycle containing two adjacent nitrogen atoms, became the clinical gold standard, exemplified by Celecoxib. However, the rigid planar structure of pyrazoles has been associated with dose-limiting cardiovascular liabilities[1].
To overcome these limitations, drug development professionals have increasingly turned to pyrazoline derivatives . By reducing one double bond in the pyrazole ring, the resulting 2-pyrazoline scaffold introduces an sp3 hybridized carbon. This subtle saturation breaks the planar aromaticity, causing the ring to "pucker." This non-planar, flexible geometry allows pyrazolines to adopt dynamic "V-shape" or "Y-shape" conformations, enabling deeper penetration into the allosteric hydrophobic pockets of COX-2 and, in many cases, dual-targeting of 5-Lipoxygenase (5-LOX)[2][3].
Mechanistic Causality: COX-2 and 5-LOX Targeting
Both pyrazole and pyrazoline derivatives exert their primary anti-inflammatory efficacy by binding to the COX-2 active site, specifically interacting with the secondary side pocket lined by residues Arg513, His90, and Val523. This binding halts the oxidation of arachidonic acid into Prostaglandin E2 (PGE2), the primary mediator of pain and edema.
However, the structural flexibility of pyrazolines provides a distinct mechanistic advantage: Dual Inhibition . While rigid pyrazoles are highly specific to COX-2, the puckered pyrazoline ring can simultaneously conform to the active site of 5-LOX, suppressing the synthesis of Leukotriene B4 (LTB4), a potent chemotactic agent. This dual-pathway blockade prevents the "arachidonic acid shunt"—a phenomenon where COX-2 inhibition inadvertently diverts substrate toward the LOX pathway, exacerbating leukotriene-mediated inflammation[3].
Mechanistic inhibition of COX-2 and 5-LOX pathways by pyrazole and pyrazoline scaffolds.
Quantitative Efficacy Comparison
When evaluating these scaffolds, the Selectivity Index (SI) — calculated as IC50(COX−1)/IC50(COX−2) — is the paramount metric for predicting gastrointestinal safety. Recent experimental data highlights that while pyrazoles maintain excellent potency, optimized pyrazoline derivatives can achieve superior SI values and robust in vivo efficacy.
Table 1: Comparative Efficacy of Pyrazole vs. Pyrazoline Derivatives
| Compound Class | Representative Agent | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI) | In Vivo Efficacy Profile |
| Pyrazole | Celecoxib (Standard) | 14.50 – 35.50 | 0.05 – 1.11 | ~142 – 178 | 43% – 60% Edema Inhibition[1][2] |
| Pyrazole | Compound 15c (Lonazolac analog) | >5.00 | 0.059 | 98.71 | ED₅₀ = 8.22 mg/kg[2] |
| Pyrazole | Compound PYZ31 | >1.00 | 0.019 | >50 | Superior to Celecoxib[1] |
| Pyrazoline | Compound 129 (El-Sayed et al.) | 50.00 | 0.26 | 192.3 | ED₅₀ = 0.170 mmol/kg[4][5] |
| Pyrazoline | Compound 22 (Taher et al.) | N/A | N/A | N/A | 84.5% Analgesic Inhibition[6] |
Data synthesis indicates that the non-planar pyrazoline Compound 129 achieves a higher SI (192.3) than the standard pyrazole Celecoxib, translating to a highly favorable safety profile[4][5].
Self-Validating Experimental Protocols
To ensure the trustworthiness of the efficacy data presented above, researchers must employ a self-validating, multi-tiered screening system. The following methodologies isolate pharmacodynamic capability from pharmacokinetic variables, ensuring reproducible causality.
Protocol A: In Vitro COX-1/COX-2 Fluorometric Inhibitor Screening
Rationale: Direct enzymatic assay provides unambiguous IC50 values. By utilizing a fluorogenic probe, we eliminate the background noise common in colorimetric assays.
-
Reagent Preparation: Prepare Ovine COX-1 and Human Recombinant COX-2 assay buffers containing hematin (an essential cofactor for peroxidase activity) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).
-
Compound Dilution: Dissolve the pyrazole/pyrazoline derivatives in anhydrous DMSO. Prepare a 10-point serial dilution (0.001 μM to 100 μM). Critical Step: Ensure the final DMSO concentration in the assay well remains ≤1% to prevent solvent-induced enzyme denaturation.
-
Incubation: Combine the enzyme, assay buffer, and inhibitor in a 96-well black microplate. Incubate at 37°C for 10 minutes to establish steady-state binding kinetics.
-
Reaction Initiation: Add arachidonic acid to trigger the reaction. The COX-mediated reduction of PGG2 to PGH2 couples stoichiometrically with the oxidation of ADHP into highly fluorescent resorufin.
-
Quantification: Read fluorescence at Ex/Em = 535/590 nm after exactly 5 minutes. Calculate the IC50 using a four-parameter logistic non-linear regression model.
Protocol B: In Vivo Carrageenan-Induced Rat Paw Edema Model
Rationale: Validates the compound's systemic bioavailability, metabolic stability, and physiological anti-inflammatory action.
-
Animal Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment to eliminate metabolic interference from food intake, allowing free access to water. Divide into randomized groups of six.
-
Dosing: Administer the test pyrazoline/pyrazole compounds, Celecoxib (positive control, 50 mg/kg), or 0.5% CMC vehicle (negative control) orally via gavage.
-
Induction: Exactly one hour post-dosing, inject 0.1 mL of a freshly prepared 1% carrageenan suspension in normal saline into the sub-plantar region of the right hind paw.
-
Measurement: Utilize a plethysmometer to measure the displacement volume of the paw at 0, 1, 3, and 5 hours post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition using the formula: % Inhibition =[1 - (Vt - V0)test / (Vt - V0)control] × 100
Sequential experimental workflow for validating novel anti-inflammatory heterocyclic compounds.
Conclusion
While pyrazole derivatives like Celecoxib established the paradigm for selective COX-2 inhibition, their planar rigidity limits further optimization against cardiovascular side effects. Pyrazoline derivatives represent a highly rational evolutionary step in drug design. By leveraging an sp3 hybridized carbon, pyrazolines offer a non-planar, adaptable geometry that not only maintains exceptional COX-2 selectivity (SI > 190) but also opens the door to dual COX-2/5-LOX inhibition[3][4][5]. For drug development professionals, transitioning from pyrazole to pyrazoline scaffolds offers a promising pathway to developing next-generation anti-inflammatory agents with broader efficacy and superior safety margins.
References
-
Title: Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: acs.org URL: [Link]
-
Title: Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity Source: researchgate.net URL: [Link]
-
Title: Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years Source: nih.gov URL: [Link]
-
Title: Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents Source: news-medical.net URL: [Link]
-
Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: mdpi.com URL: [Link]
-
Title: Recent Advances On Antiproliferative and Anti-inflammatory Potential Of Pyrazoline Derivatives Source: biointerfaceresearch.com URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. news-medical.net [news-medical.net]
Navigating the Unseen: A Comprehensive Safety and Handling Guide for 2-(1H-pyrazol-1-yl)acetaldehyde
For Research Use Only. Not for diagnostic or therapeutic use.
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides essential, immediate safety and logistical information for handling 2-(1H-pyrazol-1-yl)acetaldehyde, a molecule combining the reactive aldehyde functional group with the biologically active pyrazole scaffold. In the absence of a specific Safety Data Sheet (SDS) for this compound, this directive is built upon the known hazards of its constituent chemical groups, adopting a conservative "worst-case" scenario to ensure the highest margin of safety.
The core principle of this guide is to treat 2-(1H-pyrazol-1-yl)acetaldehyde as a highly hazardous material, warranting stringent safety protocols. The aldehyde functional group suggests potential for high reactivity, flammability, and peroxide formation, while the pyrazole core is a common feature in pharmacologically active and potentially toxic molecules.[1][2] Therefore, meticulous planning and execution of all handling, storage, and disposal procedures are paramount.
Hazard Assessment: A Synthesis of Component Risks
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The risk profile for 2-(1H-pyrazol-1-yl)acetaldehyde is inferred from the well-documented hazards of acetaldehyde and the general characteristics of pyrazole derivatives.
| Hazard Category | Inferred Risk from Acetaldehyde Moiety | Inferred Risk from Pyrazole Moiety | Combined Precautionary Stance for 2-(1H-pyrazol-1-yl)acetaldehyde |
| Flammability | Extremely flammable liquid and vapor.[3][4] Vapors can form explosive mixtures with air.[3] | Generally combustible solids. | Assume High Flammability. Keep away from all ignition sources. Use explosion-proof equipment.[3][5] |
| Reactivity | May form explosive peroxides upon prolonged exposure to air.[3][6] Can undergo polymerization.[6] | Generally stable, but can be incompatible with strong oxidizing agents.[7] | Highly Reactive. Avoid prolonged exposure to air. Store in a cool, dark, and inert atmosphere. Prevent contact with incompatible materials. |
| Health Hazards | Causes serious eye irritation.[3][8] May cause respiratory irritation.[3][8] Suspected of causing genetic defects and cancer.[3][9] | Can cause skin and eye irritation.[7][10] Harmful if swallowed.[11] | Assume High Toxicity and Irritancy. Avoid all routes of exposure (inhalation, ingestion, skin/eye contact).[6] Handle exclusively in a certified chemical fume hood.[12] |
| Environmental | Harmful to aquatic life.[3] | Some derivatives are harmful to aquatic life with long-lasting effects.[13] | Environmentally Hazardous. Prevent release to the environment.[3][5] All waste must be treated as hazardous. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling 2-(1H-pyrazol-1-yl)acetaldehyde. The following table outlines the minimum required PPE, with the rationale rooted in mitigating the compound's presumed hazards.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Tightly fitting chemical splash goggles and a full-face shield.[3][14] | Protects against splashes of the liquid and exposure to its irritant vapors.[6][15] A face shield provides an additional layer of protection for the entire face.[14] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber with appropriate thickness and breakthrough time).[3][15] | Prevents skin contact with the potentially corrosive and toxic substance.[12] Always inspect gloves for integrity before use and change them frequently. |
| Body Protection | Flame-retardant and antistatic laboratory coat.[3] Chemical-resistant apron and closed-toe shoes are also required.[16] | Protects against splashes and minimizes the risk of ignition from static discharge.[4] |
| Respiratory Protection | A properly fitted respirator with an organic vapor cartridge (e.g., Type AX filter) is required when handling the compound, especially outside of a fume hood or in case of a spill.[3] | Protects against inhalation of the volatile and potentially toxic vapors.[4][6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, pre-defined operational plan is critical. This workflow is designed to minimize exposure and mitigate risks at every stage of handling.
Preparation and Handling
-
Pre-Work Checklist: Before handling, ensure that the chemical fume hood is functioning correctly, all necessary PPE is available and in good condition, and emergency equipment (eyewash station, safety shower, fire extinguisher) is accessible and unobstructed.[16]
-
Controlled Environment: All handling of 2-(1H-pyrazol-1-yl)acetaldehyde must be conducted within a certified chemical fume hood to control vapor exposure.[12]
-
Inert Atmosphere: For transfers and reactions, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of peroxide formation.[3]
-
Grounding and Bonding: To prevent static discharge, which could ignite flammable vapors, ensure that all metal containers and equipment are properly grounded and bonded during transfer.[3][5]
-
Use of Non-Sparking Tools: Employ tools made of non-sparking materials to further reduce the risk of ignition.[4][5]
-
Minimize Quantities: Work with the smallest practicable quantities of the compound to minimize the potential impact of any incident.[12]
Storage
-
Container: Store in a tightly sealed, properly labeled container.[3][4]
-
Location: Keep in a cool, dry, and dark location, such as a designated flammable storage cabinet.[5][10] Recommended storage temperature is often low to reduce vapor pressure and reactivity.
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[6][7]
Disposal Plan: Ensuring a Safe End-of-Life for a Hazardous Compound
The disposal of 2-(1H-pyrazol-1-yl)acetaldehyde and all contaminated materials must be managed as hazardous waste. In-laboratory treatment is strongly discouraged due to the compound's reactive nature.[1]
Waste Segregation and Collection
-
Solid Waste: All solid materials contaminated with the compound, including gloves, weighing papers, and absorbent materials from cleanups, must be collected in a dedicated, clearly labeled hazardous waste container.[1][13]
-
Liquid Waste: Solutions containing 2-(1H-pyrazol-1-yl)acetaldehyde should be collected in a separate, compatible, and sealed liquid waste container.[1] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[13]
Labeling and Storage of Waste
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "Waste 2-(1H-pyrazol-1-yl)acetaldehyde," and primary hazard warnings (e.g., "Flammable," "Toxic," "Irritant").[1]
-
Storage: Store waste containers in a designated and secure Satellite Accumulation Area within the laboratory, away from heat and ignition sources.[1]
Arranging for Disposal
-
Contact EHS: Once a waste container is full or reaches the institutional time limit for accumulation, contact your EHS department to schedule a pickup.[1]
-
Professional Disposal: The final disposal of this hazardous waste must be conducted by a licensed professional waste disposal company, likely through high-temperature incineration.[13]
Emergency Procedures: Preparedness for the Unexpected
Spills
-
Small Spills:
-
Evacuate all non-essential personnel.
-
Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[1]
-
Carefully collect the contaminated absorbent into the designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[1]
-
-
Large Spills:
Exposures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek prompt medical attention.[1]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][17]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][17]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][17]
Visual Workflow for Safe Handling
The following diagram outlines the critical decision points and procedural flow for safely handling 2-(1H-pyrazol-1-yl)acetaldehyde.
Caption: Safe handling and disposal workflow for 2-(1H-pyrazol-1-yl)acetaldehyde.
By integrating these safety measures into your laboratory's standard operating procedures, you can effectively manage the risks associated with 2-(1H-pyrazol-1-yl)acetaldehyde, ensuring a safe environment for discovery.
References
- A Complete Guide to Acetaldehyde Safety & Risk Management. CloudSDS.
- Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
- Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Benchchem.
- SAFETY DATA SHEET - Acetaldehyde. Sigma-Aldrich.
- Acetaldehyde - SAFETY DATA SHEET. PENTA.
- Safety Data Sheet: Acetaldehyde. Carl ROTH.
- Proper Disposal of Disuprazole: A Guide for Laboratory Professionals. Benchchem.
- Acetaldehyde - NIOSH Pocket Guide to Chemical Hazards. CDC.
- Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- How to Safely Handle Reactive Chemicals. The Chemistry Blog.
- Pyrazole - Safety Data Sheet. AK Scientific, Inc.
- SAFETY DATA SHEET 100010-Acetaldehyde. DC Fine Chemicals.
- SAFETY DATA SHEET - Pyrazole. Fisher Scientific.
- Acetaldehyde - Safety Data Sheet. Agilent.
- The Best Practices and Advice for Chemical Safety in Laboratories: The Complete Guide. MBE.
- Safety Data Sheet - 1-(Azetidin-3-yl)-1H-pyrazole dihydrochloride. ChemScene.
- Safety Data Sheet - 1-(Prop-2-yn-1-yl)-1H-pyrazole. CymitQuimica.
- Pyrazole - Safety Data Sheet. ChemicalBook.
- Safety Data Sheet - 1H-pyrazole-5-carboxamide. CymitQuimica.
- Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety.
- Ten Tips for Handling Hazardous Chemicals in a Lab. Labcompare.
- Working with Chemicals. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.
- Guidelines for Safe Laboratory Practices. NextGen Protocols.
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini reviews in medicinal chemistry, 21(16), 2249–2270.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. carlroth.com [carlroth.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetaldehyde [cdc.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. agilent.com [agilent.com]
- 10. chemscene.com [chemscene.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicals.co.uk [chemicals.co.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A Complete Guide to Acetaldehyde Safety & Risk Management [cloudsds.com]
- 16. saffronchemicals.com [saffronchemicals.com]
- 17. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
